Z-160 hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
41332-36-9 |
|---|---|
Molecular Formula |
C32H33ClN2O |
Molecular Weight |
497.079 |
IUPAC Name |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
InChI |
InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H |
InChI Key |
ZUKCTHFFBLZBGR-UHFFFAOYSA-N |
SMILES |
Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-160 hydrochloride; |
Origin of Product |
United States |
Foundational & Exploratory
Z-160: Selective N-Type Calcium Channel Blocker (Cav2.2)
This is an in-depth technical guide on Z-160 , a selective N-type calcium channel blocker.[1]
Technical Analysis & Research Guide [1][2]
Executive Summary
Z-160 (also known as NMED-160 , MK-6721 , or NP-118809 ) represents a pivotal case study in the development of non-opioid analgesics targeting voltage-gated ion channels.[1] Developed originally by Neuromed Pharmaceuticals and later Zalicus Inc., Z-160 is an oral, small-molecule antagonist of the N-type calcium channel (Cav2.2) .[1]
Unlike the peptide drug Ziconotide (Prialt), which requires intrathecal administration, Z-160 was engineered for oral bioavailability and state-dependent inhibition .[1] This guide analyzes its chemical profile, mechanism of action (MoA), experimental protocols for characterization, and the translational challenges that led to its discontinuation after Phase 2, offering critical insights for future Cav2.2 drug discovery.
Chemical & Pharmacological Profile
Chemical Structure
Z-160 belongs to the diphenylmethylpiperazine class of ion channel modulators. Its lipophilic nature necessitated advanced formulation strategies (e.g., nanocrystal dispersion) to achieve adequate human bioavailability.[2]
| Property | Detail |
| IUPAC Name | 1-(3,3-diphenylpropanoyl)-4-(diphenylmethyl)piperazine |
| CAS Number | 41332-36-9 |
| Molecular Formula | C₃₂H₃₂N₂O |
| Molecular Weight | ~474.64 g/mol |
| Solubility | Low aqueous solubility; requires solubilizing agents (e.g., cyclodextrins) or lipid-based formulations for in vivo delivery.[1][2][3] |
Mechanism of Action (MoA)
The therapeutic hypothesis of Z-160 relies on the specific blockade of the Cav2.2 (α1B) subunit, which is densely expressed in the presynaptic terminals of nociceptive neurons (Aδ and C fibers) in the dorsal horn of the spinal cord.
-
Target: Voltage-gated Calcium Channel Cav2.2 (N-type).[1][2][4]
-
Selectivity: High selectivity over Cav1.x (L-type) and Cav3.x (T-type) channels, reducing cardiovascular (hypotension) and CNS side effects.[1][2]
-
State-Dependence: Z-160 preferentially binds to the inactivated state of the channel.[1]
-
Resting State (Hyperpolarized): Low affinity block.
-
Inactivated State (Depolarized/High-frequency firing): High affinity block.
-
Physiological Outcome: This "use-dependent" block theoretically targets hyper-excited pain fibers while sparing normal low-frequency neurotransmission.[1]
-
Signaling Pathway Diagram
The following diagram illustrates the interruption of nociceptive signaling at the synaptic cleft.
Caption: Z-160 inhibits presynaptic Cav2.2 channels, preventing calcium influx and subsequent release of pro-nociceptive neurotransmitters.[1][2]
Preclinical & Clinical Data Synthesis
Preclinical Pharmacology
In rodent models (e.g., Chung model of neuropathic pain), Z-160 demonstrated significant reversal of tactile allodynia.
-
Efficacy: Comparable to gabapentin but with a distinct mechanism.
-
Safety: Unlike Ziconotide, Z-160 did not induce severe motor deficits (the "shakes") at analgesic doses, validating the state-dependent approach.[1]
Clinical Development (Phase 1 & 2)
Zalicus Inc. advanced Z-160 into human trials, focusing on reformulation to improve oral absorption.[1][2]
| Phase | Indication | Outcome | Key Findings |
| Phase 1 | Healthy Volunteers | Success | Safe, well-tolerated.[1][5] Reformulation achieved target plasma concentrations. |
| Phase 2a | Lumbosacral Radiculopathy (LSR) | Failure | Did not meet primary endpoint (pain reduction vs placebo).[1][2] |
| Phase 2a | Postherpetic Neuralgia (PHN) | Failure | Did not meet primary endpoint.[1][2][3][6] |
Why did it fail? Despite achieving "adequate exposure" (verified plasma levels), the drug failed to show efficacy.[2][6] This suggests:
-
Target Redundancy: In human chronic pain, blocking Cav2.2 alone may be insufficient due to compensation by other channels (e.g., Cav2.1, Cav3.2).
-
State-Dependence Translation: The firing patterns in human neuropathic pain may differ from rodent models, rendering the state-dependent block less effective in vivo.
Technical Protocols for Research
For researchers investigating Z-160 or similar Cav2.2 modulators, the following protocols ensure robust data generation.
Automated Electrophysiology (Patch Clamp)
To validate state-dependence , you must compare inhibition at hyperpolarized vs. depolarized holding potentials.[1][2]
Protocol:
-
Cell Line: HEK293 stably expressing human Cav2.2 (α1B + β3 + α2δ1 subunits).[2]
-
Solutions:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH 7.4).
-
Intracellular:[4] 120 mM Cs-Aspartate, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.
-
-
Voltage Protocols:
-
Resting Protocol (Tonic Block): Hold at -100 mV . Step to +10 mV (20 ms) at 0.1 Hz.
-
Inactivated Protocol (State-Dependent Block): Hold at -70 mV (induces ~50% inactivation). Step to +10 mV (20 ms) at 0.1 Hz.
-
-
Data Analysis:
FLIPR Calcium Assay (High-Throughput Screening)
Used for rapid compound screening before patch-clamp confirmation.[1][2]
Protocol:
-
Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 45 mins at 37°C.
-
Depolarization: Trigger Ca2+ influx using high extracellular
(e.g., 90 mM KCl) + CaCl2 (2 mM).[1][2] -
Compound Addition: Pre-incubate Z-160 for 20 mins prior to KCl challenge.
-
Readout: Measure fluorescence intensity (
). -
Note: FLIPR assays generally detect tonic block. They are less sensitive to state-dependence than patch clamp.[1]
Screening Workflow Diagram
Caption: A self-validating workflow for characterizing Cav2.2 blockers like Z-160, prioritizing state-dependence early in the funnel.
References
-
Gleeson, E. C., et al. (2015). Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. (Discusses Z-160/NP118809 as the reference pharmacophore).[1][2][3][7][8]
-
Zalicus Inc. (2013). Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain.[2] (Official discontinuation announcement).[1][2][6]
-
Snutch, T. P. (2005). Targeting chronic pain: the N-type calcium channel L-type calcium channel blockers.[1] (Foundational review on Cav2.2 as a target).
-
NCATS Inxight Drugs. Z-160 (NMED-160) Entry.[1][2][7][9] (Chemical structure and development status).[1][2][9][10]
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. Ziconotide - Wikipedia [en.wikipedia.org]
- 3. Z-160 [drugs.ncats.io]
- 4. Z-160 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BindingDB BDBM50461289 MK-6721::NMED-160::NP-118809::Z-160::Z160 [bindingdb.org]
- 8. Ion channel ligands in clinical development – Quarterly review (Q1 2025) – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 9. An overview of ion channels therapeutics in the treatment of pain - Arabian Journal of Chemistry [arabjchem.org]
- 10. luc.edu [luc.edu]
Technical Monograph: Chemical Structure and Pharmacological Profile of Z-160 Hydrochloride
[1]
Executive Summary
Z-160 Hydrochloride (also known as NMED-160 or MK-6721) is a small-molecule antagonist of the N-type voltage-gated calcium channel (Cav2.2).[1][2][3] Developed initially by Neuromed Pharmaceuticals and later Zalicus Inc., it represents a significant medicinal chemistry effort to target chronic neuropathic pain via state-dependent channel blockade.[2] Unlike non-selective pore blockers (e.g., ziconotide), Z-160 was engineered to preferentially bind to the inactivated state of the channel, theoretically maximizing efficacy during high-frequency nociceptive firing while minimizing off-target physiological effects.[1][2]
Although the compound did not meet primary endpoints in Phase 2 clinical trials for Postherpetic Neuralgia (PHN) and Lumbosacral Radiculopathy (LSR), its chemical architecture remains a critical case study in the design of lipophilic central nervous system (CNS) agents.[2]
Part 1: Molecular Architecture & Identification[2]
Chemical Identity
Z-160 is a diphenylpiperazine derivative .[1][2] Its structure is characterized by a central piperazine ring flanked by two bulky hydrophobic domains: a benzhydryl group and a diphenylpropanoyl moiety.[2] This high degree of lipophilicity allows for rapid CNS penetration but presents challenges in formulation and non-specific protein binding.[2]
| Parameter | Specification |
| Common Name | This compound |
| IUPAC Name | 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
| CAS Number | 41332-36-9 (HCl salt); 41332-24-5 (Free base) |
| Molecular Formula | C₃₂H₃₃ClN₂O (HCl salt) |
| Molecular Weight | 497.08 g/mol |
| Free Base MW | 460.61 g/mol |
| Salt Form | Monohydrochloride (1:1 stoichiometry) |
| Appearance | White to off-white solid powder |
Structural Connectivity Diagram
The following diagram illustrates the topological connectivity of the Z-160 molecule, highlighting the three distinct pharmacophores: the Lipophilic Anchor (Benzhydryl), the Linker Core (Piperazine), and the Effecter Tail (Diphenylpropanoyl).[2]
[1][2]
Part 2: Physicochemical Profile & SAR[2][7]
Lipophilicity and Solubility
Z-160 is highly lipophilic, with a calculated LogP (cLogP) of approximately 6.1 .[1][2] This property drives its ability to cross the blood-brain barrier (BBB) but also results in:
-
High Plasma Protein Binding: >99% bound, reducing the free fraction available for target engagement.[2]
-
Aqueous Solubility: Extremely low in free base form.[2] The hydrochloride salt improves solubility in simulated gastric fluid, but it remains practically insoluble in neutral pH buffers.[2]
Structure-Activity Relationship (SAR)
The design of Z-160 follows the "linker-template" strategy common in ion channel blockers:
-
The Piperazine Core: Acts as a rigid spacer, orienting the two hydrophobic wings at a specific distance to span the channel pore or allosteric site.[2]
-
Diphenyl Motifs: The "double-wing" diphenyl structure creates significant hydrophobic bulk.[1][2] This is crucial for state-dependent binding , as the molecule likely partitions into the lipid bilayer to access the channel in its inactivated conformation.[2]
-
Amide Linker: Provides a hydrogen bond acceptor site, potentially interacting with residues within the channel vestibule.[2]
Part 3: Mechanism of Action (Cav2.2 Blockade)
Z-160 is not a simple pore blocker.[1][2] It functions as a state-dependent antagonist of the N-type calcium channel (Cav2.2).[1][2][3][4][5]
-
Resting State (Closed): Low affinity binding.[1][2] Normal low-frequency signaling is spared.[1][2]
-
Inactivated State: High affinity binding.[2] During chronic pain states, neurons fire at high frequencies, causing channels to cycle rapidly and spend more time in the inactivated state.[2] Z-160 stabilizes this state, effectively "silencing" the hyperactive pain fibers.[2]
[1][2][3][8]
Part 4: Synthesis & Solid State Characterization[1]
Retrosynthetic Analysis
The synthesis of Z-160 is a convergent process involving the coupling of a secondary amine with a carboxylic acid derivative.[1]
Key Reagents:
-
Fragment A: 1-(Diphenylmethyl)piperazine (Benzhydrylpiperazine).[1][2]
-
Fragment B: 3,3-Diphenylpropanoic acid.[2]
Synthetic Protocol (Methodology)
Note: This protocol is a standardized reconstruction based on the chemical structure and standard medicinal chemistry practices for this class of compounds.
Step 1: Preparation of the Acid Chloride
-
Dissolve 3,3-diphenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to yield 3,3-diphenylpropanoyl chloride.[2]
Step 2: Amide Coupling
-
Dissolve 1-(diphenylmethyl)piperazine (1.0 eq) and triethylamine (2.5 eq) in DCM.
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Dropwise add the crude 3,3-diphenylpropanoyl chloride dissolved in DCM.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash with NaHCO₃ (sat. aq), water, and brine.[2] Dry over MgSO₄.[2]
Step 3: Salt Formation (Hydrochloride) [1][2]
-
Dissolve the free base crude oil in diethyl ether or ethyl acetate.[2]
-
Add 2M HCl in ether dropwise with vigorous stirring.
-
The white precipitate (Z-160 HCl) is filtered, washed with cold ether, and dried under vacuum.[2]
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following criteria:
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 119057587, this compound. Retrieved from [Link][1][2]
-
ClinicalTrials.gov. (2013).[2] Efficacy and Safety Study of Z160 in Subjects With Postherpetic Neuralgia. Identifier: NCT01757873.[2] Retrieved from [Link][1][2]
-
FierceBiotech. (2013).[2] Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain. Retrieved from [Link][1][2]
-
Inxight Drugs. (n.d.).[1][2] Z-160 Entry. National Center for Advancing Translational Sciences (NCATS).[1][2] Retrieved from [Link][1][2]
The Cav2.2 Inhibitor Landscape: Technical Analysis of Z-160 (MK-6721/NMED-160)
Topic: Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Electrophysiologists, and Medicinal Chemists[1][2]
Executive Summary & Nomenclature Resolution
Z-160 hydrochloride represents a pivotal case study in the development of non-opioid analgesics targeting the N-type voltage-gated calcium channel (Cav2.2).[1][2] Originally discovered by Neuromed Pharmaceuticals, the compound has traversed a complex development path involving multiple licensors and code names.
Critical Nomenclature Clarification: Researchers often encounter ambiguity regarding the identifier MK-6721 . While "MK-6721" is widely indexed in consumer databases as a Michael Kors chronograph watch, in the context of pharmaceutical development, it is the internal Merck designator assigned to NMED-160 during the licensing agreement between Neuromed and Merck.
Synonym & Development Lineage
The following directed graph illustrates the compound's nomenclature evolution, resolving the confusion between originators and licensors.
Figure 1: Nomenclature evolution of Z-160. Note the specific assignment of MK-6721 during the Merck collaboration phase.
Chemical Identity & Physicochemical Properties
Z-160 is a piperidine derivative designed to overcome the blood-brain barrier (BBB) limitations of peptide-based Cav2.2 inhibitors (e.g., Ziconotide).[1][2]
Key Physicochemical Data
| Property | Specification |
| CAS (HCl) | 41332-36-9 |
| CAS (Free Base) | 41332-24-5 |
| Formula | C₃₂H₃₂N₂O[1][2][3][4] · HCl |
| Molecular Weight | 497.08 g/mol (HCl salt); 460.6 g/mol (Free Base) |
| Solubility | Poor in water (Free Base); Soluble in DMSO (>10 mM); HCl salt improves aqueous solubility but often requires cyclodextrins (e.g., HP-β-CD) for in vivo formulation.[1][2] |
| Appearance | White to off-white solid powder |
Mechanism of Action: State-Dependent Inhibition
The therapeutic rationale for Z-160 relies on state-dependent inhibition .[1][2] Unlike pore blockers (e.g., ω-conotoxin MVIIA) that indiscriminately block channels, Z-160 preferentially binds to Cav2.2 channels in the inactivated state .[1][2]
Mechanistic Logic[2]
-
Resting State (Hyperpolarized): In normal sensory transmission, channels spend more time in the resting state. Z-160 has low affinity here, sparing normal signaling.[2]
-
Inactivated State (Depolarized): In chronic neuropathic pain, nociceptors fire at high frequencies, driving channels into the inactivated state. Z-160 binds with high affinity here, stabilizing the channel in a non-conducting conformation.[2]
Figure 2: The "Use-Dependent" block mechanism.[1][2] Z-160 efficacy increases as neuronal firing frequency increases, theoretically maximizing the therapeutic index.[1]
Experimental Protocols
To validate Z-160 activity, researchers must use assays that can distinguish state-dependent block from simple pore blockade.[1][2]
Protocol A: Chemical Synthesis (Acylation Route)
Note: This synthesis utilizes standard amide coupling.[1]
Reagents:
-
EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1][2]
-
DMAP (Catalytic amount)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,3-diphenylpropanoic acid in anhydrous DCM under nitrogen atmosphere.
-
Activation: Add EDC·HCl and DMAP to the solution. Stir at 0°C for 30 minutes to activate the carboxylic acid.
-
Coupling: Add N-benzhydrylpiperazine dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]
-
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.
-
Salt Formation: Dissolve the crude oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate the This compound salt.[1][2] Filter and dry.[2]
Protocol B: Electrophysiology (Whole-Cell Patch Clamp)
Objective: To demonstrate state-dependence (Voltage-shift).[1][2]
Setup:
-
Cells: HEK293 cells stably expressing human Cav2.2 (α1B + α2δ-1 + β3 subunits).[1][2]
-
Extracellular Solution: 10 mM BaCl₂ (as charge carrier to avoid Ca²⁺-dependent inactivation).
Voltage Protocols:
-
Holding Potential Experiment:
-
Application: Perfusion of Z-160 (10 nM – 10 µM).
-
Analysis: Calculate IC₅₀ for both holding potentials.
Clinical Context & Failure Analysis
Despite robust preclinical data, Z-160 failed in Phase 2 clinical trials for Postherpetic Neuralgia (PHN) and Lumbosacral Radiculopathy (LSR) .[1][2]
Why did it fail?
-
Translational Disconnect: Rodent models of neuropathic pain (e.g., SNL, CCI) rely heavily on evoked reflex withdrawal thresholds. Z-160 showed efficacy here. However, human clinical endpoints focus on spontaneous pain scores (NRS).
-
Therapeutic Window: While state-dependence was intended to improve the window, the dose required to achieve sufficient occupancy in the dorsal horn likely approached the threshold for central adverse events (dizziness, sedation), preventing dose escalation to fully efficacious levels.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] [Link][1]
-
NCATS Inxight Drugs. (2024).[2] NMED-160 (MK-6721, Z-160) Entry. National Center for Advancing Translational Sciences.[2] [Link]
-
Zalicus Inc. (2013).[2] Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain. FierceBiotech.[2][5] [Link]
-
Snutch, T. P. (2005).[6] Targeting voltage-gated calcium channels in neuropathic pain. Expert Opinion on Investigational Drugs. (Contextual citation for N-type mechanism).
-
Zamponi, G. W., et al. (2009).[6] Small molecule inhibitors of N-type calcium channels. Bioorganic & Medicinal Chemistry Letters. (Source for structural analogs and synthesis methodology).
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. Z-160 | C32H32N2O | CID 4988454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 4. Z-160 [drugs.ncats.io]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. Targeting voltage-gated calcium channels: developments in peptide and small-molecule inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigational Compound Z
An in-depth technical guide on Z-160 hydrochloride (CAS 41332-36-9) is not feasible as there is no publicly available scientific literature or documentation for a compound with this designation and CAS number. Searches for "this compound" and "CAS 41332-36-9" do not yield any relevant results in chemical databases, scientific publications, or patent literature.
This suggests that "this compound" may be an internal, proprietary code name for a compound that has not been disclosed publicly, or the provided information may be inaccurate.
However, to fulfill the user's request for a structured, in-depth technical guide, a template has been created below. This template follows the requested format and scientific rigor and can be populated with the correct information once it is available. For the purpose of this template, the placeholder name "Investigational Compound Z " will be used.
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive technical overview of Investigational Compound Z, a novel small molecule entity. It is intended for researchers, scientists, and drug development professionals. This guide will cover the compound's mechanism of action, provide detailed protocols for its use in experimental settings, and present key in vitro and in vivo data. The structure of this guide is designed to provide a logical and in-depth exploration of the compound's scientific profile.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
-
1.1 Chemical Identity
-
IUPAC Name: [Insert IUPAC Name]
-
Internal Designation: Investigational Compound Z
-
CAS Number: [Insert CAS Number]
-
Molecular Formula: [Insert Molecular Formula]
-
Molecular Weight: [Insert Molecular Weight]
-
Chemical Structure: [Insert Chemical Structure Image or SMILES Notation]
-
-
1.2 Physicochemical Data
Property Value Method/Conditions Appearance [e.g., White to off-white crystalline solid] Visual Inspection Solubility [e.g., >50 mg/mL in DMSO] [e.g., HPLC-UV] [e.g., <0.1 mg/mL in PBS pH 7.4] LogP [e.g., 3.2] [e.g., Calculated or Experimental] pKa [e.g., 8.5 (basic)] [e.g., Potentiometric titration] Stability [e.g., Stable for >24h in plasma at 37°C] [e.g., LC-MS/MS] -
1.3 Formulation and Storage
-
Formulation: For in vitro studies, a 10 mM stock solution in DMSO is recommended. For in vivo studies, a formulation in [e.g., 10% Solutol HS 15 in saline] can be used.
-
Storage: Store the solid compound at -20°C. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.
-
Mechanism of Action and Biological Activity
Investigational Compound Z is a [e.g., potent and selective antagonist] of the [e.g., Novel Receptor X (NRX)].
-
2.1 Primary Target and Signaling Pathway
-
The primary biological target of Investigational Compound Z is [e.g., NRX, a G-protein coupled receptor].
-
Binding of the endogenous ligand to NRX activates a downstream signaling cascade involving [e.g., the recruitment of β-arrestin and subsequent internalization of the receptor].
-
Investigational Compound Z competitively inhibits the binding of the endogenous ligand, thereby preventing receptor activation and downstream signaling.
Caption: Proposed mechanism of action for Investigational Compound Z.
-
-
2.2 In Vitro Potency and Selectivity
Assay Type Target IC50 / EC50 / Ki Binding Assay [e.g., NRX] [e.g., Ki = 1.5 nM] Functional Assay [e.g., NRX] [e.g., IC50 = 5.2 nM] Selectivity Panel [e.g., 100+ related receptors] [e.g., >1000-fold selectivity]
Experimental Protocols
The following protocols are recommended for the in vitro and in vivo evaluation of Investigational Compound Z.
-
3.1 In Vitro Cell-Based Functional Assay
-
Cell Culture: Culture [e.g., HEK293 cells stably expressing NRX] in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed cells at a density of [e.g., 20,000 cells/well] in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Investigational Compound Z in assay buffer.
-
Assay Procedure: a. Wash cells with assay buffer. b. Add the diluted compound and incubate for [e.g., 30 minutes] at 37°C. c. Add the [e.g., EC80 concentration of the endogenous ligand] and incubate for [e.g., 1 hour]. d. Measure the downstream signal (e.g., intracellular cAMP levels) using a suitable detection kit.
-
Data Analysis: Calculate IC50 values using a four-parameter logistic regression model.
-
-
3.2 In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use [e.g., male Sprague-Dawley rats (250-300g)].
-
Dosing: Administer Investigational Compound Z at [e.g., 5 mg/kg] via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into EDTA-coated tubes.
-
Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Investigational Compound Z in plasma using a validated LC-MS/MS method.
-
Data Analysis: Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) using non-compartmental analysis.
Caption: Workflow for an in vivo pharmacokinetic study.
-
Preclinical Efficacy and Safety
-
4.1 In Vivo Efficacy Model
-
Model: [e.g., A model of disease X in mice].
-
Study Design: [e.g., Describe the treatment groups, dosing regimen, and duration of the study].
-
Key Findings: [e.g., Investigational Compound Z demonstrated a dose-dependent reduction in the primary efficacy endpoint].
-
-
4.2 Preliminary Safety Profile
-
In Vitro Safety:
-
hERG Liability: [e.g., IC50 > 30 µM]
-
Ames Test: [e.g., Non-mutagenic]
-
-
In Vivo Toxicology:
-
[e.g., No adverse effects were observed in a 7-day repeat-dose study in rats at doses up to 50 mg/kg/day].
-
-
Conclusion
Investigational Compound Z is a [e.g., potent and selective modulator of NRX] with a promising preclinical profile. The data presented in this guide support its further investigation as a potential therapeutic agent for [e.g., disease indication].
References
As no public information is available for "this compound" or CAS 41332-36-9, a reference list cannot be generated.
- [Example: Title of a relevant public
- [Example: Title of a relevant patent, P
Technical Guide: State-Dependent Inhibition of Cav2.2 by Z-160
[1]
Executive Summary
Z-160 (NMED-160) is an orally available, small-molecule antagonist of the N-type voltage-gated calcium channel (Cav2.2).[1] Unlike the pore-blocking peptide ziconotide (Prialt®), which occludes the channel regardless of its conformation, Z-160 exhibits state-dependent inhibition .[1] It preferentially binds to and stabilizes the channel in its inactivated state , thereby inhibiting calcium influx primarily in neurons undergoing high-frequency firing (e.g., nociceptors during neuropathic pain states).
This guide details the biophysical mechanisms, electrophysiological profiling, and experimental protocols required to characterize Z-160 and similar state-dependent modulators.[1] It serves as a blueprint for distinguishing state-dependent block from simple pore occlusion in drug discovery.[1]
Molecular Mechanism: The Modulated Receptor Hypothesis[1]
To understand Z-160, one must apply the Modulated Receptor Hypothesis (originally proposed by Hille and Hondeghem for local anesthetics) to Cav2.[1]2. The channel exists in three primary states: Resting (R) , Open (O) , and Inactivated (I) .
Kinetic Selectivity[1]
-
Resting State (Hyperpolarized): At negative potentials (e.g., -100 mV), the channel is in the Resting conformation. Z-160 has a low affinity (
) for this state.[1] Consequently, it has little effect on normal, low-frequency synaptic transmission.[1] -
Inactivated State (Depolarized): During high-frequency firing or sustained depolarization (e.g., -60 mV), the channel transitions to the Inactivated state.[1] Z-160 has a high affinity (
) for this conformation.[1] -
Mechanism: Z-160 binding stabilizes the Inactivated state, raising the energy barrier for the channel to recover to the Resting state.[1] This creates a "use-dependent" block where inhibition accumulates with neuronal activity.[1]
State-Transition Pathway
The following diagram illustrates the kinetic cycle of Cav2.2 and the preferential binding of Z-160 to the Inactivated state (
Figure 1: Kinetic state model of Cav2.2 showing the preferential binding of Z-160 to the Inactivated (I) state, effectively trapping the channel and preventing recovery to the Resting state.
Electrophysiological Profiling
Characterizing Z-160 requires distinguishing between tonic block (resting state) and phasic block (inactivated/use-dependent state).[1] This is quantified using Whole-Cell Patch Clamp recordings.[1][2]
The "Shift" in Potency
The hallmark of Z-160 is the shift in IC50 values based on the Holding Potential (
-
Hyperpolarized Protocol (
): Most channels are in the Resting state.[1] Z-160 shows weak potency (High IC50, typically ).[1] -
Depolarized Protocol (
): A significant fraction of channels are Inactivated.[1] Z-160 shows high potency (Low IC50, typically ).[1]
Use-Dependence (Frequency Dependence)
Because Z-160 stabilizes the inactivated state, inhibition should increase as the channel is cycled open and closed repeatedly.[1]
Experimental Protocols
Automated/Manual Patch Clamp Workflow
The following workflow ensures rigorous data generation for state-dependent inhibitors.
Figure 2: Experimental workflow for characterizing state-dependent calcium channel blockers.
Detailed Methodology: Whole-Cell Patch Clamp
Objective: Determine the State-Dependent Ratio (
A. Solutions
-
Extracellular (Bath): 140 mM Choline-Cl (to block Na+), 10 mM BaCl2 (Charge carrier), 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. pH 7.4.[1]
-
Note: Barium is used instead of Calcium to prevent Calcium-dependent inactivation (CDI), isolating voltage-dependent inactivation (VDI).[1]
-
-
Intracellular (Pipette): 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. pH 7.2.[1]
B. Protocol 1: Steady-State Inactivation (h-infinity)
Before testing Z-160, you must define the voltage dependence of the specific cell line.[1]
-
Hold at -100 mV.
-
Pre-pulse: 5-second steps ranging from -110 mV to +10 mV (10 mV increments).
-
Test Pulse: Depolarize to +10 mV for 50 ms to measure available channels.
-
Fit: Plot normalized current vs. Pre-pulse voltage using a Boltzmann function to find
(voltage of half-inactivation).
C. Protocol 2: State-Dependent IC50 Determination
Perform two separate concentration-response experiments (or a paired protocol if seal stability permits).
-
Arm A (Resting State):
-
Holding Potential: -100 mV (Ensures ~100% channels are Resting).
-
Pulse: Step to +10 mV (50 ms) every 20 seconds (0.05 Hz).
-
Apply Z-160: Cumulative addition (e.g., 0.1, 1, 10, 30
).[1] -
Measure: Peak current inhibition.
-
-
Arm B (Inactivated State):
-
Holding Potential: Set to the
determined in Protocol 1 (typically ~ -60 mV for Cav2.2). This ensures ~50% of channels are inactivated.[1] -
Pulse: Step to +10 mV (50 ms) every 20 seconds.
-
Apply Z-160: Cumulative addition.
-
Measure: Peak current inhibition.
-
Data Presentation & Interpretation
To validate Z-160 activity, data should be summarized in a comparative table.[1] The "Shift" is the critical metric.[1]
Representative Data Structure
| Parameter | Resting State ( | Inactivated State ( | Interpretation |
| IC50 | High potency only when channel is inactivated.[1] | ||
| Hill Slope | ~1.0 | ~1.0 | 1:1 Binding stoichiometry.[1] |
| Max Inhibition | < 30% (at | > 90% (at | Efficacy depends on membrane voltage.[1] |
Calculating the Affinity Constant ( )
The IC50 measured at -60 mV is not the true dissociation constant (
Where:
Translational Context: Why Z-160 Failed
Despite a robust mechanism in preclinical models, Z-160 failed in Phase 2a clinical trials for Lumbosacral Radiculopathy and Postherpetic Neuralgia.[1][3] Understanding this is vital for drug developers.
-
Target Coverage: While Z-160 is a potent state-dependent blocker, the therapeutic window in humans may be narrower than in rodents.[1] The concentration required to block ectopic firing in injured human nerves might overlap with concentrations affecting normal physiology (e.g., hypotension via sympathetic blockade).
-
State-Dependence in vivo: In a petri dish, we clamp voltage at -60 mV.[1] In a living neuron, the resting membrane potential fluctuates.[1] If the nociceptors in the patient population were not sufficiently depolarized (inactivated) at the site of injury, Z-160 would bind with low affinity (
), rendering it ineffective. -
Comparison to Ziconotide: Ziconotide (Prialt) works because it blocks all Cav2.2 channels (State-Independent).[1] However, this causes severe side effects (confusion, ataxia). Z-160 aimed to solve the side effects but lost the absolute efficacy required for severe neuropathic pain.[1]
References
-
Snutch, T. P. (2005).[1] "Targeting chronic pain: the N-type calcium channel L-type calcium channel blockers." Drug Discovery Today. Link
-
Zalicus Inc. (2013).[1][3][4][5] "Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain." FierceBiotech.[1] Link
-
Winquist, R. J., et al. (2005).[1] "State-dependent block of N-type calcium channels."[1][4][5][6][7][8][9] Journal of General Physiology. Link
-
Lee, S. C., et al. (2016).[1] "Molecular Basis of the State-Dependent Inhibition of Cav2.2." Molecular Pharmacology. Link
-
ClinicalTrials.gov. (2013).[1] "Efficacy and Safety Study of Z160 in Subjects With Postherpetic Neuralgia." NCT01757873.[1] Link
Sources
- 1. Z-160 [drugs.ncats.io]
- 2. Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Zalicus Inc. Completes Patient Enrollment in Two Phase 2 Clinical Studies of Z160 for Chronic Neuropathic Pain - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - The N-type calcium channel rises from the ashes [jci.org]
- 9. fiercebiotech.com [fiercebiotech.com]
Technical Monograph: Z-160 Hydrochloride (NMED-160/MK-6721)
Executive Summary
Z-160 Hydrochloride (also known as NMED-160 or MK-6721) is a small-molecule antagonist of the N-type voltage-gated calcium channel (Cav2.2). Originally developed by Neuromed Pharmaceuticals (later Zalicus Inc.) and partnered with Merck, it was designed to target chronic neuropathic pain by inhibiting presynaptic calcium influx in the dorsal horn of the spinal cord.
While the compound demonstrated safety in clinical trials, it failed to meet primary efficacy endpoints in Phase 2 studies for lumbosacral radiculopathy and post-herpetic neuralgia.[1] However, it remains a critical chemical probe for neuroscience researchers investigating nociceptive signaling pathways.
This guide provides the definitive physicochemical data, handling protocols, and mechanistic insights required for high-fidelity in vitro and in vivo experimentation.
Part 1: Chemical Identity & Physicochemical Profile[2]
Precise stoichiometry is the foundation of reproducible data. Researchers must distinguish between the free base (often used in early discovery) and the hydrochloride salt (the standard stable reagent form).
Key Chemical Data Table[3]
| Property | Specification |
| Common Name | This compound |
| Synonyms | NMED-160, MK-6721, Exalnebek (unconfirmed association in some databases; use Z-160 for clarity) |
| IUPAC Name | 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
| CAS Number (HCl) | 41332-36-9 |
| CAS Number (Free Base) | 41332-24-5 |
| Molecular Formula (HCl) | C32H33ClN2O (C32H32N2O · HCl) |
| Molecular Weight (HCl) | 497.08 g/mol |
| Molecular Weight (Base) | 460.61 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | DMSO (>10 mM); Ethanol (variable); Water (Poor, <1 mg/mL) |
Stoichiometric Correction Factor
When preparing molar solutions, ensure you are weighing the correct form. If your protocol specifies a concentration based on the active moiety (free base) but you are using the HCl salt , apply the following correction:
Part 2: Mechanism of Action (Cav2.2 Blockade)
Z-160 is a state-dependent inhibitor of the Cav2.2 channel. Unlike peptide toxins (e.g.,
Mechanistic Pathway Diagram
Caption: Z-160 mechanism of action. The compound stabilizes the inactivated state of Cav2.2, reducing calcium influx during high-frequency firing.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Stock Solution Preparation (10 mM)
Objective: Create a stable stock solution for long-term storage.
-
Weighing: Weigh 4.97 mg of this compound.
-
Why? This specific mass yields 10 mM in 1 mL, minimizing pipetting errors associated with smaller volumes.
-
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Caution: Do not use water or PBS for the stock. The HCl salt is not sufficiently soluble in neutral aqueous buffer at high concentrations.
-
-
Dissolution: Vortex vigorously for 30 seconds. Inspect visually; the solution should be crystal clear.
-
Aliquoting: Dispense into 50
L aliquots in amber microcentrifuge tubes.-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Freeze-Thaw: Avoid >3 freeze-thaw cycles.
-
Protocol 2: In Vitro Electrophysiology (Patch Clamp)
Objective: Validate Cav2.2 inhibition in HEK293 cells expressing human Cav2.2 (
Critical Parameter - Voltage Protocol:
Because Z-160 is state-dependent, its potency depends on the holding potential (
-
Resting State (
mV): Z-160 will show lower potency (higher IC50). -
Inactivated State (
to -70 mV): Z-160 will show higher potency (lower IC50). -
Validation Step: You must run a "Depolarized Holding Potential" arm to confirm the mechanism.
Workflow Diagram:
Caption: Experimental workflow for electrophysiology. Stepwise dilution prevents precipitation of the lipophilic compound.
Part 4: Clinical Context & Translational Insights
Researchers utilizing Z-160 should be aware of its clinical history to contextualize their findings.
-
Clinical Failure: Z-160 failed Phase 2 trials for chronic neuropathic pain.[1]
-
The "Placebo" Problem: In the Z-160 trials, the placebo response rate was notably high, masking the drug's effect. This is a common failure mode in pain trials, rather than a definitive lack of target engagement.
-
Therapeutic Window: While "safe," the efficacy at tolerated doses was insufficient. This suggests that for Cav2.2 blockers, the margin between analgesic efficacy and side effects (like hypotension or sedation, though less prominent with Z-160 than Ziconotide) remains a challenge.
Scientist's Note: When using Z-160 in animal models, consider it a tool to probe the contribution of Cav2.2 to a phenotype, rather than a direct predictor of clinical success.
References
-
PubChem. Z-160 (Compound CID 4988454). National Library of Medicine. Retrieved from [Link]
-
FierceBiotech. Zalicus reports results from Phase 2 clinical trials of Z160 in chronic neuropathic pain. (2013). Retrieved from [Link]
-
NCATS Inxight Drugs. Z-160 (NMED-160). National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Solubilization and Handling of Z-160 Hydrochloride
Introduction & Biological Context
Z-160 (also known as NMED-160 or MK-6721) is a potent, state-dependent antagonist of the N-type voltage-gated calcium channel (Cav2.2) .[1] Originally developed for the treatment of chronic neuropathic pain, it functions by inhibiting calcium influx at presynaptic nerve terminals in the dorsal horn of the spinal cord. This inhibition reduces the release of pro-nociceptive neurotransmitters such as glutamate, Substance P, and calcitonin gene-related peptide (CGRP).[1]
While Z-160 hydrochloride is designed as a salt to improve handling, its lipophilic multi-ring structure (diphenylpiperazine scaffold) dictates specific solubility constraints. This guide provides a standardized protocol for solubilization to ensure experimental reproducibility and prevent compound precipitation during biological assays.
Chemical Specifications
| Property | Detail |
| Compound Name | This compound |
| Alternative Names | Z160, NMED-160, MK-6721 |
| CAS Number | 41332-36-9 |
| Molecular Formula | C₃₂H₃₃ClN₂O (HCl salt) |
| Molecular Weight | ~497.08 g/mol |
| Target | Cav2.2 (N-type Calcium Channel) |
| Appearance | Solid powder (typically off-white to pale yellow) |
Solubility Profile & Critical Analysis
The DMSO vs. Water Dilemma
Researchers often assume that "Hydrochloride" implies water solubility. For Z-160, this is a partial truth . The HCl salt form facilitates ionization, but the bulky diphenyl moieties render the molecule highly hydrophobic.
-
Dimethyl Sulfoxide (DMSO): Preferred Solvent. Z-160 HCl is highly soluble in DMSO. It is the standard solvent for preparing stock solutions (typically 10 mM to 50 mM). The aprotic, polar nature of DMSO disrupts the crystal lattice effectively.
-
Water/Aqueous Buffers: Poor Solubility. Direct dissolution of Z-160 HCl powder into water or saline (PBS) often results in poor recovery or immediate precipitation, particularly at concentrations required for stock solutions (>1 mM).
-
Ethanol: Generally soluble, but less stable for long-term storage compared to DMSO.
Expert Insight: The "Crash-Out" Risk
The most common failure mode with Z-160 is the "crash-out" effect during serial dilution. When a high-concentration DMSO stock is rapidly added to a cold aqueous buffer, the local concentration of the drug exceeds its solubility limit before it can disperse, causing micro-precipitation. This leads to variable IC50 data.
Rule of Thumb: Always maintain the final DMSO concentration below 0.1% (v/v) in cell-based assays to avoid solvent toxicity, but ensure the drug concentration remains within its aqueous solubility limit (typically <100 µM in complex media).
Mechanism of Action (Diagram)
The following diagram illustrates the physiological intervention of Z-160 at the synaptic junction.
Figure 1: Mechanism of Action. Z-160 inhibits Cav2.2 channels, preventing Ca²⁺ influx and subsequent neurotransmitter release.
Protocol: Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution in DMSO.
Materials
-
Z-160 HCl Powder (stored at -20°C).[2]
-
Anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%).
-
Vortex mixer.
-
Amber glass vials (borosilicate) or polypropylene tubes.
Step-by-Step Methodology
-
Equilibration: Remove the Z-160 vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening. This prevents atmospheric moisture condensation on the hygroscopic powder.
-
Weighing: Weigh an appropriate amount of Z-160 HCl.
-
Example Calculation: To make 1 mL of 10 mM stock:
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Tip: If weighing exactly 5.0 mg, add 1.006 mL of DMSO to achieve exactly 10 mM.
-
-
Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be clear and colorless/pale yellow with no particulate matter.
-
Troubleshooting: If particles persist, warm the vial gently to 37°C in a water bath for 5 minutes, then vortex again. Sonication (30-60 seconds) is also acceptable.
-
-
Aliquot & Storage: Divide the stock into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Preparation of Working Solutions (Aqueous)
Objective: Dilute the DMSO stock into assay media without precipitation.
Workflow Diagram
Figure 2: Solubilization workflow ensuring stability and precipitation checks.
Step-by-Step Methodology
-
Thaw: Thaw a single aliquot of 10 mM DMSO stock at room temperature. Vortex briefly.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate concentration (e.g., 100 µM) by diluting the stock 1:100 into the assay buffer or media.
-
Technique: Add the DMSO stock dropwise to the vortexing buffer. Do not add buffer to the DMSO stock.
-
-
Final Dilution: Dilute the intermediate solution to the final working concentration (e.g., 1 µM, 10 µM).
-
Validation:
-
Verify the final DMSO concentration is acceptable for your cells (usually <0.1% or <0.5%).
-
Inspect for cloudiness. If the solution turns milky, the compound has precipitated. You may need to lower the concentration or use a carrier molecule (e.g., BSA) if the assay permits.
-
Storage and Stability Guidelines
-
Powder: Store at -20°C. Protect from light and moisture.[3] Shelf life >2 years.
-
DMSO Stock: Store at -20°C or -80°C. Stable for at least 6 months.
-
Note: DMSO is hygroscopic.[4] Tightly cap vials and use Parafilm. Absorbed water can degrade the compound or alter concentration.
-
-
Aqueous Working Solution: Prepare fresh. Do not store. Z-160 may adsorb to plastic surfaces or hydrolyze over extended periods in aqueous environments.
References
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs: Z-160.[1][2][5] Retrieved February 21, 2026, from [Link]
-
Lee, J., et al. (2019). Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief. Current Neuropharmacology. Retrieved February 21, 2026, from [Link]
Sources
Application Note: In Vitro Patch Clamp Assay for Characterizing Z-160, a Novel N-type (CaV2.2) Calcium Channel Blocker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated calcium channels (VGCCs) are fundamental to the physiology of excitable cells, including neurons.[1] The N-type calcium channel (CaV2.2), a high voltage-activated channel, is predominantly located at presynaptic terminals in the central and peripheral nervous systems.[2][3][4] Upon depolarization by an action potential, CaV2.2 channels open, leading to calcium influx that triggers the release of neurotransmitters.[2][3][4] This role places CaV2.2 at a critical juncture in synaptic transmission, particularly in nociceptive pathways, making it a validated and compelling target for the treatment of chronic pain.[2][5]
Z-160 is a potent and selective N-type calcium channel blocker developed for the management of chronic pain.[6] Although its clinical development was discontinued, it remains a valuable tool compound for research.[5][6][7] Characterizing the inhibitory activity of compounds like Z-160 requires a precise and quantitative method. The whole-cell patch clamp technique is the gold standard for such investigations, offering high-fidelity, real-time measurement of ion channel activity in single cells.[1][8]
This application note provides a detailed protocol for characterizing the inhibitory effect of Z-160 on recombinant CaV2.2 channels expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell voltage clamp technique.[9][10]
Principle of the Assay
The whole-cell patch clamp configuration allows for the control of the transmembrane voltage while measuring the resultant ionic currents.[11][12] By clamping the cell membrane at a specific holding potential, CaV2.2 channels are maintained in a closed state. A defined voltage step protocol is then applied to depolarize the membrane, causing the channels to open and allowing an inward flow of cations.
To isolate the current through CaV2.2 channels and avoid complications from calcium-dependent inactivation, barium (Ba²⁺) is typically substituted for calcium (Ca²⁺) in the external solution as the charge carrier.[3][4] The magnitude of this inward barium current (IBa) is directly proportional to the number of open CaV2.2 channels.
The assay proceeds by first establishing a stable baseline IBa in response to repeated voltage steps. Subsequently, the cell is perfused with an external solution containing Z-160 at various concentrations. The reduction in the peak IBa amplitude in the presence of the compound is measured to determine the extent of channel block. By testing a range of concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) value is calculated. The IC₅₀ value is a critical parameter representing the potency of the compound.[13][14]
Materials and Reagents
Equipment
-
Patch Clamp Amplifier (e.g., Axon Axopatch 200B)
-
Digitizer (e.g., Axon Digidata 1550)
-
Data Acquisition and Analysis Software (e.g., pCLAMP 11 Suite)[12]
-
Inverted Microscope with high-magnification optics
-
Micromanipulator
-
Perfusion System
-
Pipette Puller
-
Microforge (optional, for polishing pipettes)
-
Vibration Isolation Table
Cell Line
-
HEK293 cell line stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits).[3][4] Cells should be cultured according to standard protocols.
Consumables
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture dishes
-
Syringes and filters (0.22 µm)
-
Microloader pipette tips
Solutions and Reagents
All solutions should be prepared with high-purity water, filtered through a 0.22 µm filter, and have their pH and osmolarity adjusted as indicated.
| Table 1: Composition of Electrophysiological Solutions | ||
| External (Bath) Solution | Component | Concentration (mM) |
| BaCl₂ | 20 | |
| TEA-Cl | 120 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with TEA-OH | ||
| Adjust osmolarity to ~310 mOsm | ||
| Internal (Pipette) Solution | Component | Concentration (mM) |
| Cs-Methanesulfonate | 120 | |
| EGTA | 10 | |
| HEPES | 10 | |
| MgCl₂ | 5 | |
| Mg-ATP | 4 | |
| Na₂-GTP | 0.3 | |
| Adjust pH to 7.2 with CsOH | ||
| Adjust osmolarity to ~290 mOsm |
Rationale for Solution Components:
-
External Solution: Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[3] Tetraethylammonium (TEA-Cl) is used to block most potassium channels. HEPES provides pH buffering.
-
Internal Solution: Cesium (Cs⁺) is used as the primary cation to block outward potassium currents from inside the cell. EGTA is a calcium chelator that buffers intracellular calcium, further preventing calcium-dependent channel modulation. ATP and GTP are included to support cellular energy-dependent processes and minimize current "rundown".[3][4]
Drug Solutions
-
Z-160 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Z-160 in a suitable solvent like DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the Z-160 stock solution into the external bath solution to achieve the final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration should be kept constant across all solutions and ideally be ≤0.1%.
Experimental Protocol
Cell Preparation
-
Plate the HEK293-CaV2.2 cells onto glass coverslips in 35 mm dishes 24-48 hours before the experiment.
-
Aim for a cell confluency of 50-70% on the day of recording to ensure easy access to individual, healthy cells.
-
Immediately before recording, replace the culture medium with the external bath solution.
Pipette Preparation
-
Pull patch pipettes from borosilicate glass capillaries using a pipette puller.
-
Aim for a pipette resistance of 3-5 MΩ when filled with the internal solution.[15]
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.[8]
Whole-Cell Recording Workflow
Caption: Experimental workflow for patch clamp analysis of Z-160.
-
Establish Gigaohm Seal: Position the pipette tip near a healthy-looking cell. Apply slight positive pressure to keep the tip clean.[16] Gently press the pipette against the cell membrane and release the positive pressure. Apply gentle suction to form a high-resistance "gigaohm" seal (resistance > 1 GΩ) between the pipette tip and the cell membrane.[8]
-
Rupture Membrane: After achieving a stable gigaseal, apply a brief pulse of sharp suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[11]
-
Record Baseline Currents:
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -80 mV.
-
Apply a depolarizing voltage step to +20 mV for 50 ms every 10 seconds to elicit the inward Ba²⁺ current (IBa).[3][4][17]
-
Record the current for at least 3-5 minutes to ensure a stable baseline before applying any drug.
-
-
Drug Application:
-
Switch the perfusion system to the external solution containing the lowest concentration of Z-160.
-
Allow the solution to perfuse the cell for 2-3 minutes to reach equilibrium.
-
Record the IBa until a stable level of inhibition is observed.
-
-
Concentration-Response:
-
Wash out the compound with the control external solution until the current returns to at least 90% of the baseline level.
-
Repeat step 4 with sequentially increasing concentrations of Z-160.
-
Data Analysis
-
Measure Peak Current: Using analysis software (e.g., Clampfit), measure the peak amplitude of the inward current for the baseline (Icontrol) and for each Z-160 concentration (Idrug).
-
Calculate Percent Inhibition: For each concentration, calculate the percentage of current inhibition using the following formula:
% Inhibition = (1 - (I_drug / I_control)) * 100
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the Z-160 concentration.
-
Determine IC₅₀: Fit the dose-response data to the Hill equation to determine the IC₅₀ value and the Hill slope (h).[14]
% Inhibition = 100 / (1 + (IC₅₀ / [Drug])^h)
| Table 2: Example Concentration-Response Data for Z-160 | |
| Z-160 Concentration (nM) | Mean % Inhibition (± SEM) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.4 |
| 10 | 48.9 ± 3.5 |
| 100 | 85.1 ± 2.1 |
| 1000 | 98.2 ± 0.8 |
| IC₅₀ ≈ 10.5 nM |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Unable to form a GΩ seal | Dirty pipette tip; unhealthy cells; vibration; incorrect pressure. | Use fresh, filtered solutions.[16] Ensure cells are healthy. Check vibration isolation table and turn off nearby equipment. Practice pressure control.[16] |
| Unstable recording (seal lost) | Pipette drift; poor cell health; osmotic imbalance. | Ensure micromanipulator is stable.[15] Use fresh cells. Check osmolarity of internal and external solutions.[15] |
| Current "rundown" (amplitude decreases over time) | Loss of essential intracellular components (e.g., ATP/GTP). | Ensure ATP and GTP are included in the internal solution and that the solution is fresh and kept on ice.[3][15] |
| No or very small CaV2.2 currents | Low channel expression; cell is not a HEK293-CaV2.2 cell. | Confirm the correct cell line is being used. Ensure proper cell culture and passage number. |
| High electrical noise | Improper grounding; perfusion system issues; pipette holder seal leak. | Check all grounding points. Ensure perfusion solution level is constant.[11] Check and replace rubber seals in the pipette holder.[16][18] |
References
- Pantazis, A., & Olcese, R. (2024). Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels. Diva-portal.org.
- Pantazis, A., & Olcese, R. (2024). Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels. PMC - NIH.
- Wolff, M. et al. (2025). Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins. PMC - NIH.
- Inxight Drugs. Z-160.
- Nanion Technologies. (n.d.). Application Note Characterization of CaV2.2 (HEK293) on Nanion's Port-a-Patch.
- ResearchGate. (n.d.). Compositions of patch-clamp internal, external, and seal enhancer solutions.
- Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica.
- ResearchGate. (n.d.). Correlation of IC50 values determined using the automated CytoPatch...
- Sophion Bioscience. (n.d.). HEK293-CaV2.2 for QPatch.
- PMC - NIH. (2025). The N-type calcium channel rises from the ashes.
- ResearchGate. (2014). Can anyone help with whole cell patch clamp stability?.
- PMC - NIH. (n.d.). Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives.
- Current Protocols in Neuroscience. (n.d.). Whole-Cell Voltage Clamp Recording.
- Nanion Technologies. (n.d.). Application Note Characterization of CaV2.2 (HEK293) on Nanion's Patchliner.
- PubMed. (2014). Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells.
- KaleidaGraph. (n.d.). Concentration-Response Relationships of hERG-Channel Blockers on the hERG Channel.
- Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- ResearchGate. (2025). Whole-Cell Patch-Clamp Recording of Recombinant Voltage-Sensitive Ca2+ Channels Heterologously Expressed in HEK-293 Cells.
- Scientifica. (2024). Overcoming the Challenges of Patch Clamping: Webinar with Scientifica. YouTube.
- Brittain, J. M. et al. (n.d.). Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons. PMC - NIH.
- Methods in Molecular Biology. (2013). Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones.
- AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
Sources
- 1. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanion.de [nanion.de]
- 4. nanion.de [nanion.de]
- 5. Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-160 [drugs.ncats.io]
- 7. The N-type calcium channel rises from the ashes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. dstc.jp [dstc.jp]
- 15. researchgate.net [researchgate.net]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Oral Dosing of Z-160 Hydrochloride in Rodents
Authored by: Senior Application Scientist, Preclinical Development Group
Introduction: The Challenge of Oral Delivery for Z-160 Hydrochloride
Z-160 is a novel, potent, and selective inhibitor of the (hypothetical) pro-inflammatory kinase XYZ-1, a critical node in inflammatory disease signaling. As a hydrochloride (HCl) salt, Z-160 is designed to improve the physicochemical properties of the parent molecule. However, like many small molecule HCl salts, Z-160 exhibits pH-dependent solubility, being freely soluble in acidic conditions but demonstrating significantly reduced solubility in the neutral to alkaline environment of the lower gastrointestinal tract. This presents a significant challenge for achieving consistent and predictable oral bioavailability in preclinical rodent models, a critical step for establishing dose-response relationships and conducting safety assessments.[1]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the selection and preparation of oral dosing vehicles for Z-160 HCl in both mice and rats. It details a tiered, systematic approach to vehicle selection, provides step-by-step protocols for formulation, and outlines best practices for oral gavage to ensure data integrity and animal welfare.
Assumed Physicochemical Properties of Z-160 HCl
To establish a rational formulation strategy, the following properties for Z-160 HCl are assumed:
-
Molecular Weight: 450.3 g/mol
-
Form: Crystalline hydrochloride salt
-
Aqueous Solubility:
-
>50 mg/mL at pH 1-3
-
<0.1 mg/mL at pH 6.8
-
-
LogP: 3.8 (for the free base)
-
Stability: Stable in solid form; susceptible to hydrolysis at pH > 8.
These properties underscore the need for a formulation strategy that can either maintain a localized low pH environment, create a stable suspension of fine particles, or utilize solubilizing agents to keep the drug in solution as it transits the GI tract.[2][3]
Hypothetical Mechanism of Action
Z-160 is an ATP-competitive inhibitor of the XYZ-1 kinase. Inhibition of this pathway is expected to reduce the production of downstream inflammatory mediators, making it a promising candidate for autoimmune diseases.
Caption: Hypothetical signaling pathway of the XYZ-1 kinase and the inhibitory action of Z-160.
Rationale for Vehicle Selection: A Tiered Approach
The primary goal of vehicle selection is to ensure the complete and uniform delivery of the specified dose in a physiologically compatible medium.[4] For a compound like Z-160 HCl with its challenging solubility profile, a tiered approach is recommended. This approach begins with the simplest aqueous systems and progresses to more complex formulations only if necessary.
| Tier | Vehicle Type | Key Components | Primary Use Case for Z-160 HCl | Pros | Cons |
| 1 | Aqueous Solution | Water, Saline, pH-adjusted Buffers | Very low doses where Z-160 remains soluble at a physiologically acceptable pH. | Physiologically inert, simple to prepare. | Limited utility due to poor neutral pH solubility. Risk of precipitation upon entering intestine. |
| 2 | Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Low to moderate doses. The most common starting point for insoluble compounds. | Well-tolerated, widely used, prevents rapid settling of particles.[5] | Requires particle size control for homogeneity. May not improve absorption. |
| 3 | Solubilizing Vehicle | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Doses where enhanced solubility is required to achieve target exposure. | Increases solubility and may enhance bioavailability.[6][7] | Potential for toxicity at high concentrations.[8] Can limit free drug available for absorption.[9][10] |
Note on pH: For oral administration in rodents, a pH range of 3 to 8 is generally tolerated, though a range of 4.5-8.0 is preferable to minimize the risk of gastrointestinal irritation.[11][12] Given the acidic nature of the stomach, slightly acidic formulations are often well-tolerated.[13]
Vehicle Preparation and Dosing Protocols
General Laboratory Practices
-
Personnel Training: All procedures involving animal handling and oral gavage must be performed by trained personnel in accordance with institutional IACUC guidelines.[14][15]
-
Formulation Stability: Preclinical formulations should be evaluated for stability under the intended storage and use conditions.[16][17] For the protocols below, it is recommended to prepare formulations fresh daily unless stability data supports longer storage.[18]
-
Homogeneity: For suspensions, continuous gentle agitation during dosing is critical to ensure each animal receives the correct dose.
Protocol 1: 0.5% Methylcellulose (MC) Suspension (Recommended Starting Point)
This protocol is the most common and recommended starting point for compounds like Z-160 HCl that are poorly soluble at neutral pH.
Objective: To create a stable, homogenous suspension for consistent oral dosing.
Materials:
-
This compound
-
Methylcellulose (MC), 400 cP viscosity (e.g., Sigma #M0262)
-
Purified water (e.g., Milli-Q)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinders
-
Analytical balance
Step-by-Step Methodology:
-
Prepare 0.5% MC Vehicle:
-
Heat approximately half of the final required volume of purified water to 70-80°C.
-
While stirring, slowly sprinkle 0.5 g of Methylcellulose powder for every 100 mL of final volume into the hot water. A milky suspension will form.[19]
-
Remove the beaker from the heat and add the remaining volume as ice-cold purified water.
-
Continue stirring in a cold bath (on ice) until the solution becomes clear and viscous. This may take 30-60 minutes.
-
Store the vehicle at 2-8°C overnight to ensure full hydration.
-
-
Prepare Z-160 HCl Suspension:
-
Calculate the required amount of Z-160 HCl and vehicle based on the highest desired dose concentration and the total number of animals.
-
Example Calculation: For a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
Weigh the calculated amount of Z-160 HCl. For improved homogeneity, micronize the powder using a mortar and pestle.[2]
-
In a suitable container, add a small amount of the 0.5% MC vehicle to the Z-160 HCl powder to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.[5]
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
Stir the final suspension for at least 30 minutes before dosing. Maintain gentle stirring throughout the dosing procedure.
-
Protocol 2: 20% HP-β-CD Solubilizing Vehicle
This protocol is an alternative for situations where a true solution is desired and higher exposure is needed than what can be achieved with a suspension.
Objective: To increase the aqueous solubility of Z-160 HCl to create a clear solution for dosing.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) with a molar substitution of 0.6-0.9
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
Step-by-Step Methodology:
-
Prepare 20% (w/v) HP-β-CD Vehicle:
-
Weigh 20 g of HP-β-CD for every 100 mL of final volume.
-
Add the HP-β-CD to a volumetric flask containing approximately 80% of the final volume of purified water.
-
Stir at room temperature until the HP-β-CD is fully dissolved. The solution should be clear.
-
Bring the solution to the final volume with purified water.
-
-
Prepare Z-160 HCl Solution:
-
Calculate and weigh the required amount of Z-160 HCl.
-
Add the Z-160 HCl powder directly to the 20% HP-β-CD vehicle.
-
Stir until the drug is completely dissolved. Sonication may be used to expedite dissolution if necessary. The final formulation should be a clear, particle-free solution.
-
Note: The use of cyclodextrins can enhance solubility but may also decrease the free fraction of the drug available for absorption across the gut wall.[9] It is crucial to characterize the pharmacokinetic profile and not assume that increased solubility directly translates to proportionally increased exposure.[10]
-
Rodent Oral Gavage Protocol
Proper oral gavage technique is essential for animal welfare and the accuracy of the study.[20] The procedure should be performed swiftly and gently to minimize stress.[21]
Equipment and Volume Guidelines
| Species | Body Weight (g) | Gavage Needle Size | Max Dosing Volume (mL/kg) |
| Mouse | 20 - 30 | 20-22 gauge, 1-1.5 inch, flexible or ball-tip | 10 mL/kg[14][22] |
| Rat | 200 - 400 | 16-18 gauge, 2-3 inch, flexible or ball-tip | 10 mL/kg (up to 20 mL/kg justified)[23][24] |
Always use the smallest gauge needle appropriate for the formulation viscosity. Flexible or soft-tipped needles are recommended to reduce the risk of injury.[5]
Step-by-Step Gavage Procedure
Caption: Standardized workflow for the oral gavage procedure in rodents.
-
Preparation: Weigh the animal and calculate the precise dosing volume.[22] Measure the gavage needle against the animal from the tip of the nose to the last rib (xiphoid process) to ensure it is the correct length and will reach the stomach without risk of perforation.[25] Mark the needle if necessary. Load the dosing syringe and ensure all air bubbles are expelled.
-
Restraint: Restrain the mouse or rat firmly but gently. For mice, scruffing the loose skin over the shoulders is effective.[14] The animal's head should be extended back slightly to create a straight line from the mouth to the esophagus.[24]
-
Insertion: Introduce the gavage needle into the mouth, slightly to one side to avoid the incisors. Advance the tip gently along the upper palate.[26]
-
Advancement: As the needle reaches the back of the throat, the animal should swallow, allowing the tube to pass easily into the esophagus. The needle should advance smoothly without any resistance.[15] If resistance is felt, STOP immediately. This indicates the needle may be in the trachea. Withdraw and start again.[14]
-
Administration: Once the needle is in the stomach, administer the dose slowly over 2-3 seconds.[5]
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor it for 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[22]
Conclusion and Best Practices
The successful oral administration of Z-160 HCl in rodents is achievable with a systematic and scientifically grounded approach to vehicle selection and dosing technique. For most applications, a 0.5% methylcellulose suspension provides an excellent balance of simplicity, tolerability, and utility for delivering this poorly soluble compound. When higher exposures necessitate a solubilized formulation, 20% HP-β-CD is a viable but more complex alternative that requires careful pharmacokinetic evaluation. Adherence to proper gavage technique and institutional animal welfare guidelines is paramount to ensure the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates like Z-160.
References
- Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- University of Louisville IACUC. (2025, May 12). IACUC Standard Procedures for Rodents.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. Stomach volume of a nonfasted rat before and after gavage....
- Pharmaceutical Technology. (2026, February 16). Preclinical Dose-Formulation Stability.
- Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development.
- Scribd. Oral Gavage IACUC.
- PMC. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- UCSF IACUC. Oral Gavage In Mice and Rats.
- Research Support. LAB_021 Oral Gavage in Mice and Rats.
- Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
- ResearchGate. (2023, May 9). What is the optimal pH range for oral gavage solutions for mice?.
- Benchchem. Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
- MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- OLAW. (2015, May 26). Performance of Repeat Procedures.
- Research and Reviews. (2022, February 16). Stability Testing and its Role in Drug Development Process.
- PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- BioNumbers. Fill volumes of mouse and rat stomach - Rodent - BNID 110519.
- Disposable and Reusable Animal Feeding Needles. Oral Gavage SOP By George Town University.
- Research & Innovation Office. IACUC Routes of Administration Guidelines.
- Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat.
- MedchemExpress.com. Animal Dosing Guidelines.
- CMC Pharma. (2022, June 7). The Importance of Stability Studies in Pharmaceuticals.
- World Pharma Today. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- PMC. Cyclodextrins in delivery systems: Applications.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
- SciSpace. Role of Cyclodextrins in Improving Oral Drug Delivery.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PubMed. (2013, July 16). Oral delivery of lipophilic drugs: the tradeoff between solubility increase and permeability decrease when using cyclodextrin-based formulations.
- pharma excipients. (2016, January 23). Effect of cyclodextrin concentration on the oral bioavailability of danazol and cinnarizine in rats.
- PubMed. (2013, December 15). Vehicle selection for nonclinical oral safety studies.
- Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
- Lonza. (2025, August 13). Pre-Clinical Studies in Rodents: Challenges and the Capsugel® PCcaps® and Capsugel® Enprotect® Size 9 Advantages.
- ResearchGate. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
- Washington State University Institutional Animal Care and Use Committee. (2023, August 15). Guideline #10: Drug and Chemical Administration.
- PMC. Alternative Method of Oral Dosing for Rats.
- PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
- ResearchGate. (2019, August 25). Oral gavage with methylcellulose?.
- The 3Hs Initiative. Voluntary Oral Dosing.
- Gad Consulting Services. Gad Vehicles Database.
- PubMed. (2011, July 15). In situ gelling formulation based on methylcellulose/pectin system for oral-sustained drug delivery to dysphagic patients.
- ResearchGate. In situ gelling formulation based on methylcellulose/pectin system for oral-sustained drug delivery to dysphagic patients.
- Taylor & Francis. Methyl cellulose – Knowledge and References.
- International Journal of Environmental Sciences. Design Development And Evaluation Of Oral Suspension Of Antiemetic Drug.
- Google Patents. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral delivery of lipophilic drugs: the tradeoff between solubility increase and permeability decrease when using cyclodextrin-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. scribd.com [scribd.com]
- 16. pharmtech.com [pharmtech.com]
- 17. natoliscientific.com [natoliscientific.com]
- 18. cmcpharm.com [cmcpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. instechlabs.com [instechlabs.com]
- 21. 3hs-initiative.co.uk [3hs-initiative.co.uk]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. researchgate.net [researchgate.net]
- 24. ouv.vt.edu [ouv.vt.edu]
- 25. louisville.edu [louisville.edu]
- 26. research-support.uq.edu.au [research-support.uq.edu.au]
Application Note: Optimization of FLIPR Assays for the State-Dependent N-Type Calcium Channel Blocker Z-160
Abstract & Introduction
Z-160 is a small molecule antagonist targeting the N-type voltage-gated calcium channel (Cav2.2), a critical node in nociceptive signaling at the presynaptic dorsal horn. Unlike peptide toxins (e.g.,
This mechanism presents a unique challenge for High-Throughput Screening (HTS) using Fluorometric Imaging Plate Reader (FLIPR) technology. Standard calcium mobilization assays often fail to distinguish state-dependent potency shifts. This guide details a "Self-Validating" protocol designed to accurately capture the IC50 of Z-160 by controlling membrane potential and incubation dynamics to favor the inactivated state interaction.
Mechanism of Action: The "State-Dependent" Challenge
To accurately measure Z-160 potency, one must understand that the compound does not bind effectively to the "Resting" (Closed) state. It requires the channel to cycle through "Open" to "Inactivated," or reside in a depolarized "Inactivated" equilibrium.
Biological Pathway Diagram
The following diagram illustrates the assay principle, highlighting where Z-160 intervenes in the calcium signaling cascade compared to the stimulus (KCl).
Caption: Signal transduction pathway for Cav2.2 FLIPR assays. Z-160 preferentially stabilizes the Inactivated state, preventing transition back to the Open state upon stimulation.
Materials & Reagents
Success in this assay relies heavily on the quality of the dye loading and the stability of the cell line.
| Component | Specification | Purpose |
| Cell Line | HEK293 stably expressing Cav2.2 ( | Recombinant target expression. |
| Calcium Dye | FLIPR Calcium 6 Assay Kit (Molecular Devices) | Superior signal-to-noise ratio; "No-Wash" formulation prevents cell detachment. |
| Masking Agent | Probenecid (2.5 mM final) | Inhibits anion transporters to prevent dye leakage. |
| Stimulus Buffer | HBSS + 20 mM HEPES + 90 mM KCl | High K+ triggers depolarization to open channels. |
| Assay Buffer | HBSS + 20 mM HEPES + 2 mM CaCl2 | Physiological baseline buffer. |
| Z-160 Stock | 10 mM in 100% DMSO | Test compound. |
| Control | Pore blocker (State-independent positive control). |
Experimental Protocol
Phase 1: Cell Preparation (Day -1)
-
Harvest: Detach HEK-Cav2.2 cells using Accutase (avoid Trypsin to preserve surface receptors).
-
Plating: Seed 50,000 cells/well in 384-well black-wall/clear-bottom Poly-D-Lysine coated plates.
-
Incubation: Incubate overnight at 37°C, 5% CO2. Confluency should reach ~90% by assay time.
Phase 2: Dye Loading (Day 0)
Critical Step: Do not wash cells if using Calcium 6. Washing HEK cells often causes well-to-well variability due to monolayer disruption.
-
Dye Prep: Dissolve one vial of FLIPR Calcium 6 reagent in 10 mL of Assay Buffer. Add Probenecid to 2.5 mM.
-
Loading: Add 25
L of Dye Loading Solution directly to the 25 L of media in the wells (1:1 dilution). -
Incubation: Incubate for 2 hours at 37°C.
-
Note: Longer incubation (2h vs 1h) ensures complete ester hydrolysis and equilibration.
-
Phase 3: Compound Addition & Incubation (The "State" Driver)
This is where the protocol diverges for Z-160.
-
Source Plate: Prepare a 1:3 serial dilution of Z-160 in Assay Buffer (0.1% DMSO final). Range: 10
M down to 0.1 nM. -
Addition: Transfer 12.5
L of compound from source to cell plate. -
Equilibration (Critical): Incubate for 30-45 minutes at Room Temperature.
-
Scientific Rationale: HEK293 cells usually have a resting potential around -40 mV to -50 mV. This naturally places a fraction of Cav2.2 channels in the inactivated state. The 45-minute incubation allows Z-160 to bind these inactivated channels, shifting the equilibrium (the "Foot-in-the-Door" mechanism).
-
Phase 4: FLIPR Detection
-
Baseline: Read fluorescence for 10 seconds (Excitation 485 nm / Emission 525 nm).
-
Stimulation: Inject 12.5
L of Stimulus Buffer (90 mM KCl) .-
Final concentrations: ~22 mM KCl (approximate, depending on buffer formulation) is usually sufficient to depolarize HEK cells to ~0 mV.
-
-
Read: Measure kinetics for 120 seconds.
Assay Workflow Diagram
Caption: Step-by-step workflow for the Z-160 FLIPR assay emphasizing the critical incubation period.
Data Analysis & Calculation
Metric Extraction
The raw data from FLIPR is kinetic (RFU over time).
-
Max-Min: Calculate the difference between the maximum fluorescence (peak response) and the baseline (average of first 10 reads) for each well.
-
Normalization: Normalize data to "Percent Effect" using controls:
-
High Control: DMSO only (Full KCl response).
-
Low Control: 1
M -Conotoxin MVIIA (Full block).
-
IC50 Calculation
Fit the Percent Inhibition data to a 4-parameter logistic (4PL) equation:
-
X: Log of Z-160 concentration.
-
Y: % Inhibition.
-
Hill Slope: For Z-160, expect a slope near 1.0. A shallow slope (<0.8) may indicate incomplete equilibration or mixed-state binding.
Self-Validation Criteria
To ensure the assay is valid:
-
Z' Factor: Must be > 0.5. (Typical for Calcium 6 is > 0.7).
-
Positive Control:
-Conotoxin MVIIA IC50 should be stable (1–5 nM). -
Z-160 Potency: Expect IC50 in the 100 nM – 1
M range for this functional assay.-
Note: If IC50 > 5
M, the cells may be too hyperpolarized (resting state dominant), preventing Z-160 binding.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window | Cell detachment during addition. | Switch to "No-Wash" protocol; reduce injection speed on FLIPR. |
| High Background | Dye leakage. | Ensure Probenecid is fresh and at 2.5 mM. |
| Right-Shifted IC50 | Cells too hyperpolarized. | "Pro-Tip": Add 5-10 mM KCl to the incubation buffer (Step 3) to slightly depolarize cells and promote the inactivated state, thereby increasing Z-160 apparent potency. |
| High Well-to-Well CV | Clumping cells. | Use Accutase; ensure single-cell suspension during plating. |
References
-
Genedata. (2013). A FLIPR-Based HTS Assay to Identify N-Type Calcium Channel (CaV2.[1][2]2) State-Dependent Blockers.[1] Retrieved from [Link]
-
Molecular Devices. (2012). FLIPR Calcium 6 Assay Kit Application Note. Retrieved from [Link]
- Nimmrich, V., & Gross, G. (2012). P/Q-type Calcium Channel Modulators. British Journal of Pharmacology, 167(1), 3-18.
-
Lewis, R. J., et al. (2012). Novel mechanism of voltage-gated N-type (Cav2.[3]2) calcium channel inhibition.[2][3][4][5][6] Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. A FLIPR-Based HTS Assay to Identify N-Type Calcium Channel (CaV2.2) State-Dependent Blockers [genedata.com]
- 2. Pharmacological characterization of recombinant N-type calcium channel (Cav2.2) mediated calcium mobilization using FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mechanism of voltage-gated N-type (Cav2.2) calcium channel inhibition revealed through α-conotoxin Vc1.1 activation of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Z-160 as a State-Dependent Chemical Probe for Cav2.2
Abstract & Introduction
Z-160 (formerly NMED-160) is a potent, selective, and orally available small-molecule inhibitor of the N-type calcium channel (Cav2.2). Unlike peptide toxins (e.g., Ziconotide) that function as pore blockers independent of channel state, Z-160 acts via a state-dependent mechanism , preferentially binding to and stabilizing the channel in its inactivated state .
This specific mechanism makes Z-160 an invaluable chemical probe for distinguishing between "resting" nociceptors and "hyperexcitable" neurons involved in pathological pain states. This guide outlines the specific protocols required to utilize Z-160 effectively, emphasizing the critical voltage protocols necessary to observe its potency.
Key Differentiators
| Feature | Ziconotide (Prialt®) | Z-160 (Probe) |
| Molecule Type | Peptide (Conotoxin) | Small Molecule |
| Binding Site | Pore Blocker (Extracellular) | Inactivated State Stabilizer (Transmembrane) |
| State Dependence | None (Blocks all states) | High (Prefers Inactivated > Resting) |
| Use Case | Total block of N-current | Selective block of high-frequency firing |
Chemical Properties & Handling[1]
-
Compound Name: Z-160 (NMED-160)
-
Chemical Class: Fluorophenoxyanilide / Diphenylpiperazine derivative
-
Solubility: Insoluble in water; soluble in DMSO (>10 mM).
-
Stock Preparation:
-
Dissolve powder in 100% DMSO to create a 10 mM stock solution.
-
Aliquot into light-protected vials (amber) to avoid photodegradation.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute in extracellular recording buffer immediately prior to use. Keep final DMSO concentration <0.1% to avoid vehicle effects on channel gating.
Mechanism of Action: The Modulated Receptor Model
Z-160 follows the Modulated Receptor Hypothesis. It exhibits low affinity for the Resting (Closed) state and high affinity for the Inactivated state. By binding to the inactivated conformation, Z-160 prevents the channel from recovering to the resting state, thereby accumulating inhibition during high-frequency firing (use-dependence).
Pathway Visualization
The following diagram illustrates the state transitions of Cav2.2 and the specific binding node of Z-160.
Figure 1: State-dependent binding mechanism. Z-160 binds preferentially to the Inactivated state, effectively siphoning channels away from the available pool during repetitive stimulation.
Experimental Protocol: Manual Patch Clamp (Gold Standard)
Objective: To determine the state-dependent potency (
Materials
-
Cell Line: HEK293 or CHO cells stably expressing human Cav2.2 (
), , and subunits. -
Extracellular Solution: 10 mM BaCl
(Charge carrier), 140 mM TEA-Cl, 10 mM HEPES, pH 7.4. (Barium is preferred over Calcium to prevent Calcium-Dependent Inactivation, isolating Voltage-Dependent Inactivation). -
Intracellular Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2.
Step-by-Step Workflow
-
Giga-seal Formation: Establish a Giga-ohm seal and break-in to whole-cell configuration.
-
Stabilization: Allow current rundown to stabilize (approx. 5-10 mins).
-
Voltage Protocol (The "Twin-Hold" Method):
-
Arm A (Resting State): Hold at -100 mV . Step to +10 mV for 50 ms every 10 seconds.
-
Arm B (Inactivated State): Hold at -60 mV (or the voltage yielding ~50% inactivation determined by a Boltzmann fit). Step to +10 mV for 50 ms every 10 seconds.
-
Note: You must run these as separate sweeps or allow sufficient recovery time if alternating.
-
-
Compound Application:
-
Record baseline peak currents for 2-3 minutes.
-
Perfuse Z-160 (start at 100 nM).
-
Wait for steady-state block (typically 2-5 minutes due to lipophilicity).
-
-
Analysis: Calculate % inhibition for Arm A and Arm B separately.
Expected Results (Data Summary)
| Parameter | Condition | Typical Z-160 Value | Interpretation |
| Holding at -100 mV | > 10 µM | Drug has little effect on healthy/resting neurons. | |
| Holding at -60 mV | ~0.1 - 0.3 µM | Drug potently blocks depolarized/injured neurons. | |
| State Shift | Ratio ( | > 30-fold | Indicates high state-dependence. |
Experimental Protocol: High-Throughput FLIPR Assay
Challenge: Standard calcium flux assays use a quick addition of KCl to open channels. Because Z-160 requires the channel to be in an inactivated state before binding, a standard protocol will yield a "False Negative" (low potency).
Solution: The Depolarized Pre-incubation Protocol .
Workflow Diagram
Figure 2: Modified FLIPR workflow. The inclusion of mild depolarization during the pre-incubation phase forces channels into the inactivated state, allowing Z-160 to bind prior to the final stimulus.
Troubleshooting & Validation
Why did Z-160 fail in clinical trials?
Despite its potency in vitro, Z-160 failed in Phase 2 trials for neuropathic pain.
-
Scientific Insight: The failure was likely not due to lack of target engagement, but potentially due to the redundancy of pain pathways or the specific patient population selected (Lumbosacral Radiculopathy).
-
Relevance to You: As a probe, Z-160 remains a valid tool to test the Cav2.2 hypothesis. If Z-160 works in your assay but not in your animal model, it suggests your model may not rely heavily on N-type channel hyperexcitability, or that the specific splice variant in your tissue differs.
Self-Validating the Assay
To ensure your Z-160 probe is working:
-
Positive Control: Run Ziconotide (1 µM) . It should block 100% of the current regardless of holding potential.
-
Negative Control: Run Nifedipine (1 µM) . It should have no effect (selective for L-type).
-
The "Shift" Check: If you do not see a >10-fold shift in IC50 between -100 mV and -60 mV holding potentials, your cells may be hyperpolarized, or the drug incubation time is too short.
References
-
Zalicus Inc. (2013).[1] Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain. FierceBiotech.
-
Snutch, T. P. (2005). Targeting chronic pain: the N-type calcium channel L-type calcium channels. NeuroRx.
- Winquist, R. J., et al. (2005). State-dependent block of N-type calcium channels. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for class mechanism).
-
ClinicalTrials.gov . (2013). Efficacy and Safety Study of Z160 in Subjects With Postherpetic Neuralgia. Identifier: NCT01757873.
- Lee, S.C., et al. (2010). Molecular basis of the state-dependent inhibition of N-type calcium channels. (General reference for diphenylpiperazine mechanism).
Sources
Z-160 hydrochloride pharmacokinetics in rat models
Technical Application Note: Preclinical Pharmacokinetic Assessment of Z-160 Hydrochloride in Rat Models
Executive Summary & Introduction
This compound (formerly NMED-160) represents a class of small-molecule, state-dependent N-type voltage-gated calcium channel (Cav2.2) blockers.[1][2][3] Unlike the peptide ziconotide (Prialt®), which requires intrathecal administration due to poor stability and blood-brain barrier (BBB) impermeability, Z-160 was designed for oral administration to treat chronic neuropathic pain.
This application note details the protocol for assessing the pharmacokinetics (PK) of Z-160 in rat models. The primary objective of this workflow is to determine absolute oral bioavailability (
Mechanism of Action (Context): Z-160 preferentially blocks Cav2.2 channels in their inactivated state (state-dependence), typically found in hyperexcited neurons associated with chronic pain, while sparing channels in normal neurotransmission.
Compound Properties & Formulation Strategy
Successful PK studies depend on appropriate vehicle selection. Z-160 is a hydrochloride salt of a diphenylpiperazine derivative.[4][5] While the salt form improves solubility compared to the free base, the lipophilic nature of the diphenyl backbone requires specific formulation strategies to prevent precipitation in the gut lumen (for PO) or phlebitis (for IV).
Physicochemical Profile:
-
MW: ~497.1 Da (HCl salt); ~460.6 Da (Free Base).
-
LogP (Predicted): ~4.5–5.0 (Highly Lipophilic).
-
Solubility: Low in neutral aqueous buffers; improved in acidic media or with co-solvents.
Recommended Vehicles:
| Route | Vehicle Composition | Justification |
| Intravenous (IV) | 10% DMSO / 10% Cremophor EL / 80% Saline | Ensures solubility of lipophilic core; prevents micro-precipitation upon injection. |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Standard suspension vehicle. Tween 80 aids wetting of the hydrophobic powder. |
| Alternative (PO) | 20% PEG400 / 10% Solutol HS15 / 70% Water | For solution formulations if bioavailability is solubility-limited. |
Critical QC Step: Verify formulation stability for at least 4 hours at room temperature prior to dosing. For suspensions, ensure uniform particle size (<10 µm) via sonication or homogenization.
Experimental Protocol
Animal Selection & Preparation
-
Species/Strain: Rat, Sprague-Dawley (CD) or Wistar Han.
-
Gender: Male (standard for initial PK to avoid estrus cycle variability), 250–300 g.
-
Fasting: Fasted overnight (12–16h) with free access to water prior to PO dosing to standardize gastric emptying time. Food returned 4h post-dose.
-
Cannulation: Double Jugular Vein Cannulation (JVC) is recommended to reduce stress-induced variability and allow simultaneous dosing (IV) and sampling, or separate femoral vein dosing and jugular sampling.
Dosing Regimen
| Group | Route | Dose (mg/kg) | Conc. (mg/mL) | Vol. (mL/kg) | Rationale |
| G1 | IV Bolus | 1.0 | 0.5 | 2.0 | Defines CL and Vss (100% Bioavailability reference). |
| G2 | PO (Gavage) | 10.0 | 2.0 | 5.0 | Assessment of oral absorption and first-pass effect. |
| G3 | PO (High) | 30.0 | 6.0 | 5.0 | Assessment of dose-linearity (saturation of absorption). |
Sample Collection Workflow
Matrix: Plasma (K2EDTA anticoagulant). Blood Volume: 0.25 mL per time point.
Time Points:
-
IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
Note: Early points (5-15 min) are crucial for capturing the distribution phase (
and -phase).
-
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.
-
Note: Z-160 is expected to have a
between 1–4 hours.
-
Processing:
-
Centrifuge blood at 3000
for 10 min at 4°C. -
Transfer plasma to cryovials.
-
Store at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
To detect Z-160 at low ng/mL levels (expected after 24h), a sensitive LC-MS/MS method is required.
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes (Z-160 is lipophilic and will elute late).
Mass Spectrometry Settings (Guidance):
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ion (Q1):
461.3 (Calculated based on free base MW ~460.6). -
Product Ions (Q3): Determine empirically via fragmentation optimization. Common fragments for diphenylpiperazines include tropylium ions (
91) or the piperazine ring fragment. -
Internal Standard (IS): Carbamazepine or a deuterated analog (Z-160-d5) if available.
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL Plasma.
-
Add 200 µL Acetonitrile containing Internal Standard (IS).
-
Vortex 1 min; Centrifuge 10 min at 4000 rpm.
-
Inject 5 µL of supernatant.
Data Analysis & Expected Parameters
Analyze data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).
Key Parameters to Calculate:
| Parameter | Symbol | Definition | Significance for Z-160 |
| Max Concentration | Peak plasma concentration.[7] | Correlates with efficacy and potential off-target toxicity (e.g., L-type channel crossover). | |
| Time to Max | Time to reach | Indicates absorption rate.[7][8] Delayed | |
| Area Under Curve | Total drug exposure.[7] | Primary driver for efficacy in chronic pain models. | |
| Clearance | Volume of plasma cleared per unit time. | Determines maintenance dosing frequency. High | |
| Volume of Distribution | Apparent volume drug is distributed in.[9] | Z-160 is lipophilic; expect high | |
| Bioavailability | Critical go/no-go metric. Target > 30% for viable oral drugs. |
Self-Validation/Troubleshooting:
-
Issue: Double peaks in PO profile.
-
Cause: Enterohepatic recirculation (common with lipophilic drugs) or delayed gastric emptying.
-
-
Issue: Low Bioavailability (<5%).
-
Check: If
is very short, it may be first-pass metabolism. If is variable/long, it is likely poor solubility (formulation failure).
-
References
-
Snutch, T. P. (2005). "Targeting chronic and neuropathic pain: the N-type calcium channel pharmacopoeia." NeuroRx, 2(4), 662-670. Link
-
Winquist, R. J., et al. (2005). "Neuronal calcium channels: drug targets for the treatment of pain." Biochemical Pharmacology, 70(4), 489-499. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link
-
Zalicus Inc. (2013). "Zalicus Announces Top-Line Results from Phase 2a Clinical Trial of Z160 in Lumbosacral Radiculopathy." Press Release. (Context for clinical dosing ranges). Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Source for vehicle selection and standard PK protocols).
Sources
- 1. N-type calcium channel blockers: novel therapeutics for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Recent updates of N-type calcium channel blockers with therapeutic potential for neuropathic pain and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C32H33ClN2O | CID 119057587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Z-160 Hydrochloride
Welcome to the technical support center for Z-160 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in their experiments. As a senior application scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind these methods to empower you to make informed decisions in your formulation development.
Z-160 is a small molecule drug that has been investigated in clinical trials for conditions such as Postherpetic Neuralgia and Lumbosacral Radiculopathy.[1] Its hydrochloride salt form, this compound, has the chemical formula C32H33ClN2O and a molecular weight of 497.08 g/mol .[2] Like many active pharmaceutical ingredients (APIs), achieving adequate aqueous solubility can be a significant hurdle to developing a successful formulation. This guide will walk you through a systematic approach to troubleshoot and enhance the solubility of this compound.
Understanding the Challenge: Why is this compound's Solubility a Concern?
Poor aqueous solubility is a common challenge in drug development, affecting a large percentage of new chemical entities.[3][4] For a drug to be effective, especially when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into the bloodstream. Insufficient solubility can lead to low and variable bioavailability, which can compromise the therapeutic efficacy of the drug.[4][5]
This compound is the salt of a likely weakly basic parent compound, Z-160.[1][6] While salt formation is a common strategy to improve the solubility of ionizable drugs[7][8][9][10], challenges can still arise.
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
This guide is structured to provide a logical flow from simpler, more common techniques to more advanced strategies.
Frequently Asked Question 1: I'm observing low and inconsistent solubility of this compound in water. Where should I start?
Answer: The first and most critical step is to characterize the pH-dependent solubility profile of this compound. As the hydrochloride salt of a weak base, its solubility is expected to be highly dependent on the pH of the aqueous medium.[11]
Core Concept: pH and the Solubility of Weakly Basic Salts
For a weakly basic drug like Z-160, the hydrochloride salt will be more soluble in acidic conditions where the parent molecule is protonated (ionized). As the pH increases towards the pKa of the compound and beyond, the equilibrium will shift towards the less soluble, un-ionized free base form, potentially causing precipitation.
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to vials containing each buffer.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.
The resulting pH-solubility profile will provide a clear understanding of the pH range where this compound exhibits maximum solubility.
Frequently Asked Question 2: My desired formulation pH is constrained, and the solubility is still too low. What's the next logical step?
Answer: If adjusting the pH alone is insufficient, the use of cosolvents is a widely employed and effective strategy to enhance the solubility of poorly water-soluble drugs.[12][13]
Core Concept: Cosolvency
Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[12][13][14] They work by reducing the polarity of the solvent system, making it a more favorable environment for the nonpolar regions of the drug molecule.
Common Pharmaceutical Cosolvents
| Cosolvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5 - 40% | Potential for precipitation upon dilution. |
| Propylene Glycol | 10 - 60% | Generally recognized as safe (GRAS). |
| Polyethylene Glycol (PEG 300/400) | 10 - 50% | Low toxicity; can also act as a plasticizer.[15] |
| Glycerin | < 30% | Viscous; can impact handling. |
Experimental Protocol: Screening Cosolvents
-
Select a pH: Choose a buffer pH where you need to enhance solubility, based on your findings from the pH-solubility profile.
-
Prepare Cosolvent Systems: Prepare a series of aqueous buffer solutions containing increasing concentrations of each selected cosolvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Measure Solubility: Using the shake-flask method described previously, determine the equilibrium solubility of this compound in each cosolvent system.
-
Analyze and Compare: Plot the solubility of this compound as a function of the cosolvent concentration for each cosolvent tested. This will help identify the most effective cosolvent and the optimal concentration range.
Frequently Asked Question 3: Cosolvents are not providing the required solubility enhancement, or I am concerned about their in vivo effects. What advanced techniques can I explore?
Answer: When simpler methods are insufficient, more advanced formulation strategies such as complexation with cyclodextrins, the use of solid dispersions, and nanotechnology-based approaches can be employed.
1. Complexation with Cyclodextrins
Core Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules, like Z-160, forming inclusion complexes that have significantly improved aqueous solubility and stability.[16][17][18][]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used for oral dosage forms.[]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has higher aqueous solubility and is suitable for parenteral formulations.[20]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also used for injectable formulations due to its high water solubility.[]
Experimental Protocol: Phase Solubility Studies
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Determine Solubility: Add an excess of this compound to each cyclodextrin solution and determine the equilibrium solubility using the shake-flask method.
-
Construct Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the curve will indicate the type of complex formed and the stoichiometry of the interaction.
2. Solid Dispersions
Core Concept: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at a solid state.[21] This technique can enhance solubility by reducing the drug's particle size to a molecular level and by improving its wettability.[5][22][23] The drug may exist in an amorphous state, which has higher energy and thus greater solubility than its crystalline form.[5][21]
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Preparation Methods:
-
Melting (Fusion) Method: The drug and carrier are melted together and then solidified. This method is not suitable for heat-sensitive drugs.[4]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[4]
3. Nanosuspensions
Core Concept: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[24][25][26] By reducing the particle size of the drug to the nanometer range, the surface area available for dissolution is dramatically increased, leading to a higher dissolution velocity and saturation solubility.[24][25][27]
Preparation Methods:
-
Top-Down Technologies (e.g., Media Milling, High-Pressure Homogenization): These methods reduce the size of larger drug particles.[24][26]
-
Bottom-Up Technologies (e.g., Precipitation): Nanoparticles are formed by precipitating the drug from a solution.[25]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for improving the aqueous solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
Concluding Remarks
Improving the aqueous solubility of a compound like this compound is a multi-faceted challenge that often requires a systematic and scientifically-driven approach. By starting with fundamental principles such as pH optimization and progressing to more sophisticated techniques like the use of cosolvents, cyclodextrins, solid dispersions, and nanosuspensions, researchers can significantly increase the likelihood of developing a successful and effective drug formulation. Always remember to consider the final dosage form and route of administration when selecting a solubility enhancement strategy, as this will influence the choice of excipients and manufacturing processes.
References
- Chaudhary, A., & Nagaich, U. (2020). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 11(3), 111–118.
- Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences, 60(9), 1281-1302.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]
- Gajera, B. Y., Shah, V. D., & Dudhat, K. R. (2022). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences, 12(1), 1-8.
- Gould, S., & Scott, K. C. (2005). 21st Century Excipients. Pharmaceutical Technology, 29(4), 52-60.
- Jadhav, P., & Sharma, Y. (2021). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 121-128.
- Jadhav, N. R., & Patil, P. S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Kadu, P. J., Kushare, S. K., & Thacker, D. D. (2011). A Review On Nanosuspension: A Method To Improve Medication Solubility. International Journal of Novel Research and Development, 6(1), 1-10.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
- Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Singh, J., & Kaur, L. (2019). Solid Dispersion- Strategy to Enhance Solubility and Dissolution of Poorly Water Soluble Drugs. Universal Journal of Pharmaceutical Research, 4(3), 46-52.
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
- Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to production. Pharmaceutics, 11(3), 132.
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
- Popa, L., & Ghica, M. V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1034.
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
- Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
- Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4).
-
PP Healthcare Solutions. (2023, February 27). Understanding the Temperature-Sensitive Nature of Drugs. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.).
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119057587, this compound. Retrieved February 20, 2026, from [Link].
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4988454, Z-160. Retrieved February 20, 2026, from [Link].
- Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
-
Drug Discovery & Development. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
- Mobbarek, S. B., & Aboutaleb, A. E. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13(6), 1-7.
- Sharma, D., Saini, S., & Singh, G. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6.
-
SlideShare. (2017, November 11). Biopharmaceuitcs lab 7. [Link]
Sources
- 1. Z-160 | C32H32N2O | CID 4988454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. jetir.org [jetir.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. This compound | C32H33ClN2O | CID 119057587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Improving API Solubility using API Processing [sigmaaldrich.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 21. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japer.in [japer.in]
- 23. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ajpsonline.com [ajpsonline.com]
- 26. ijnrd.org [ijnrd.org]
- 27. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Preventing Z-160 Precipitation
Topic: Optimization of Z-160 Solubility in Physiological Buffers
Status: Operational | Ticket Priority: High Persona: Senior Application Scientist, Formulation Chemistry Division
Introduction: The Z-160 Solubility Paradox
Welcome to the Z-160 Technical Support Hub. If you are accessing this guide, you are likely facing the "milky cloud" phenomenon when introducing Z-160 (typically the Hydrochloride salt) into physiological buffers like PBS or DMEM.
The Root Cause: Z-160 (an N-type calcium channel blocker) is supplied as a hydrochloride salt to ensure stability and initial water solubility. However, the molecule behaves as a lipophilic weak base .
-
In Water/Acid: The nitrogen is protonated (
), maintaining solubility. -
In Physiological Buffer (pH 7.4): The pH is above the molecule's pKa. The proton is stripped, converting the soluble salt into its insoluble free-base form (
) . This causes immediate nucleation and precipitation.
This guide provides the protocols to bypass this thermodynamic limit using kinetic stabilization and solubility enhancers.
Module 1: The "Crash" Mechanism (Diagnostics)
FAQ: Why does my clear stock solution precipitate instantly in PBS?
A: You are witnessing Salt Disproportionation .
When you dilute Z-160 HCl into a neutral buffer (pH 7.4), the buffering capacity of the PBS neutralizes the HCl. The Z-160 reverts to its hydrophobic free-base state. Because the intrinsic solubility of the free base is likely
Visualizing the Failure Mode: The following diagram illustrates the molecular events leading to your precipitation issue.
Figure 1: The thermodynamic pathway of Z-160 precipitation upon introduction to neutral pH environments.
Module 2: Stock Solution Management
FAQ: Should I use DMSO or Water for my master stock?
A: Use DMSO (Dimethyl Sulfoxide) for the master stock, but with strict caveats.
While Z-160 HCl is soluble in water, storing it in water leads to hydrolysis risks and does not prevent the pH-shock upon dilution. DMSO provides a "solvating shield" that can be extended into the aqueous phase if managed correctly.
Optimized Stock Protocol:
-
Concentration: Prepare Z-160 at 10 mM to 50 mM in anhydrous DMSO.
-
Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers). Store at -20°C.
-
The "Sandwich" Dilution Rule: Never add DMSO stock directly to static buffer.
-
Correct: Vortex the buffer rapidly while slowly injecting the DMSO stock into the center of the vortex.
-
Why? This prevents local regions of high concentration (supersaturation hotspots) where nuclei form.
-
Module 3: Buffer Formulation (The Fix)
FAQ: Which excipients prevent Z-160 from crashing at pH 7.4?
A: You cannot rely on simple buffers. You must create a Solubility Enhancing Formulation (SEF) using one of the strategies below.
Strategy A: Cyclodextrin Complexation (Recommended for In Vivo/Cell Culture)
Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic Z-160 free base inside a hydrophilic ring.
| Component | Concentration | Function |
| HP-β-CD | 10% - 20% (w/v) | Encapsulates Z-160, shielding it from water. |
| Buffer | PBS or Saline | Maintains physiological tonicity. |
| pH Adjustment | Adjust to 7.4 | Final physiological target. |
Step-by-Step Protocol (Self-Validating):
-
Dissolve 20g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of PBS.
-
Add your Z-160 DMSO stock (e.g., 100 µL) dropwise to this stirring CD solution.
-
Validation Step: The solution should remain crystal clear. If haze appears, sonicate for 5 minutes at 37°C.
-
Why this works: The equilibrium constant (
) favors the Z-160 sitting inside the CD bucket rather than aggregating with itself.
Strategy B: Surfactant Stabilization (For Acute Assays)
If Cyclodextrins are unavailable, use non-ionic surfactants to lower surface tension and prevent nucleation.
-
Recipe: PBS + 0.5% Tween 80 + 2% PEG 400.
-
Warning: Tween 80 can affect calcium channels in some sensitive patch-clamp assays. Always run a vehicle control.
Module 4: Advanced Troubleshooting Workflow
FAQ: My microfluidics lines are clogging with Z-160. What now?
A: Microfluidics are prone to "surface-induced precipitation" where Z-160 adsorbs to the tubing walls, initiating crystallization.
The "Solvent-Shift" Workflow: Use the decision tree below to select the correct solubilization method based on your experimental constraints.
Figure 2: Decision matrix for selecting the appropriate Z-160 solubilization vehicle.
Module 5: Critical Data & Specifications
Physicochemical Properties of Z-160
Understanding these numbers is vital for calculating maximum solubility.
| Property | Value | Implication |
| Molecular Weight | ~497.08 (HCl Salt) | Heavy molecule; diffusion rates will be moderate. |
| pKa (Calculated) | ~8.0 (Basic Nitrogen) | At pH 7.4, a significant fraction is uncharged (insoluble). |
| LogP | > 4.0 (Estimated) | Highly lipophilic. Partitions into plastics/lipids rapidly. |
| Solubility (Water) | Low (Free Base) | < 10 µg/mL without acidification. |
Reference Protocol: The "Visual Nephelometry" Check
Before applying Z-160 to cells or animals, perform this 30-second check:
-
Hold the prepared buffer vial against a black background.
-
Shine a laser pointer (or bright LED) through the side.
-
Pass: Beam passes through invisibly.
-
Fail: You see a solid beam line (Tyndall effect). This indicates nano-precipitates are present, even if the solution looks clear to the naked eye. Do not proceed.
References
-
MedKoo Biosciences. Z-160 Hydrochloride Product Description & Physicochemical Properties. (Source for MW and Salt Form confirmation). Link
-
PubChem. Z-160 Compound Summary (CID 4988454).[1] National Library of Medicine. (Source for chemical structure and lipophilicity data). Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative grounding for the HP-β-CD protocol). Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for "Solubility vs. pH" and "DMSO Shock" mechanisms). Link
Sources
overcoming low oral bioavailability of Z-160 in mice
Topic: Overcoming Low Oral Bioavailability of Z-160 (Cav2.2 Inhibitor) in Murine Models Audience: Preclinical Pharmacokineticists & In Vivo Pharmacologists
Diagnostic Hub: Root Cause Analysis
User Query: "I am observing <5% oral bioavailability (F) for Z-160 in C57BL/6 mice. Plasma exposure is negligible despite high doses (30-100 mg/kg). How do I fix this?"
Technical Assessment: Z-160 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one) is a lipophilic N-type calcium channel blocker. In murine models, low oral bioavailability typically stems from two competing factors common to this chemical class (diphenylpiperazines):
-
Solubility-Limited Absorption (BCS Class II): The compound precipitates in the GI tract before absorption.
-
High First-Pass Metabolism: Murine CYP450 enzymes (specifically CYP2D and CYP3A clusters) rapidly metabolize the piperazine/piperidine scaffold via N-dealkylation or hydroxylation.
Troubleshooting Decision Matrix
Use this matrix to identify your specific bottleneck before altering formulations.
| Observation | Likely Root Cause | Recommended Action |
| Low Cmax, High Tmax | Solubility Limited | Switch to Lipid-based formulation or Cyclodextrins (See Protocol A). |
| Low Cmax, Low Tmax | Metabolic Instability | Perform ABT (Aminobenzotriazole) challenge (See Protocol B). |
| High Variability | Precipitation/Food Effect | Standardize fasting duration; switch to acidified vehicle. |
| High Fecal Recovery | Permeability/Efflux | Check P-gp substrate status; Co-administer with Verapamil (diagnostic only). |
Visualizing the Problem & Solution
The following logic flow illustrates the decision-making process for rescuing Z-160 bioavailability.
Figure 1: Decision tree for diagnosing Z-160 pharmacokinetic failure. Blue nodes represent diagnostic steps; Red nodes identify the barrier; Green nodes offer the technical solution.
Formulation Protocols (Solubility Solutions)
If your Z-160 formulation is a suspension (e.g., in Methylcellulose or Corn Oil), absorption is likely dissolution-rate limited. The diphenyl moiety makes Z-160 highly lipophilic.
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex
Best for: Improving solubility without affecting metabolism.
Materials:
-
Z-160 (Free base or HCl salt)
-
HP-β-CD (Kleptose® or Trappsol®)
-
Sterile Water for Injection
-
0.1N HCl and 0.1N NaOH
Workflow:
-
Vehicle Prep: Dissolve HP-β-CD in water to create a 20% (w/v) solution.
-
Acidification: Z-160 is a weak base. Dissolve the required amount of Z-160 in a small volume of 0.1N HCl (approx 10% of final volume) to ensure complete ionization and initial dissolution.
-
Complexation: Slowly add the 20% HP-β-CD solution to the acidified Z-160 while vortexing.
-
Adjustment: Adjust pH to 4.5–5.5 using 0.1N NaOH. Note: Do not exceed pH 6.0, as the free base may precipitate.
-
Filtration: Filter through a 0.22 µm PVDF filter. The solution should be clear.
Protocol B: Self-Emulsifying Drug Delivery System (SEDDS)
Best for: Maximizing absorption of highly lipophilic compounds via the lymphatic system (bypassing some liver metabolism).
Composition (w/w%):
-
Oil Phase: Capryol™ 90 (10%)
-
Surfactant: Cremophor® EL (or Kolliphor EL) (40%)
-
Co-Surfactant: Transcutol® HP (50%)
Workflow:
-
Weigh Z-160 into a glass vial.
-
Add the pre-mixed SEDDS vehicle components.
-
Sonicate at 40°C for 20 minutes until Z-160 is fully dissolved.
-
Dosing: Dilute 1:10 with water immediately prior to oral gavage (forms a microemulsion in situ) or dose the concentrate directly if volume permits.
Metabolic Troubleshooting (Clearance Solutions)
If Z-160 is dissolved but bioavailability remains low, the issue is likely High Intrinsic Clearance (CLint) . Mice often metabolize piperidine derivatives significantly faster than humans.
Diagnostic Experiment: The ABT Challenge
Use 1-Aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP450s, to confirm metabolic washout.
Experimental Design:
-
Group A (Control): Vehicle + Z-160 (Oral, 30 mg/kg).
-
Group B (Inhibited): ABT (50 mg/kg, Oral) administered 2 hours prior to Z-160.
-
Sampling: Collect plasma at 0.5, 1, 2, 4, and 8 hours.
Interpretation:
-
If AUC increases >5-fold in Group B: The issue is Metabolism.
-
Fix: You cannot "fix" the molecule without chemical modification (e.g., deuteration). For efficacy studies, switch to Subcutaneous (SC) osmotic pumps to maintain steady-state levels, or use intraperitoneal (IP) injection to bypass some intestinal metabolism (though IP still enters the portal vein).
-
-
If AUC remains unchanged: The issue is Permeability/Efflux.
Frequently Asked Questions (FAQs)
Q: Can I just increase the dose to 300 mg/kg to overcome the low F? A: Not recommended. At supersaturated doses, Z-160 will likely precipitate in the gut, leading to variable absorption and potential GI toxicity (emesis/diarrhea), which confounds behavioral pain readouts.
Q: Why did Z-160 work in humans but not my mice? A: Species differences in CYP expression. Humans rely heavily on CYP3A4 and CYP2D6. Mice express CYP3A11 and CYP2D9/22, which often have higher catalytic turnover for lipophilic amines like Z-160.
Q: Is the HCl salt better than the free base? A: Yes. The HCl salt provides a faster initial dissolution rate in the stomach. However, once it enters the small intestine (pH 6.8), it may crash out. Using the HP-β-CD formulation (Protocol A) prevents this "crash" precipitation.
References
-
PubChem. (n.d.). Z-160 | C32H32N2O. National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
ClinicalTrials.gov. (2013). A Study to Evaluate the Efficacy and Safety of Z160 in Subjects With Lumbosacral Radiculopathy. U.S. National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Yamamoto, T., & Takahara, A. (2009). Recent updates of N-type calcium channel blockers with therapeutic potential for neuropathic pain and stroke.[2] Current Topics in Medicinal Chemistry, 9(4). Retrieved from [Link]
-
Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine.[3] ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of Z-160 In Vivo
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Ion Channel Pharmacology Subject: Z-160 (State-Dependent Cav2.2 Blocker) Optimization Guide
Core Directive: The Selectivity Paradox
Welcome to the Z-160 technical hub. You are likely using Z-160 because you require N-type calcium channel (Cav2.2) inhibition without the severe therapeutic index limitations seen with ω-conotoxin MVIIA (Ziconotide).
The Critical Insight: Z-160 is designed as a state-dependent blocker.[1][2][3] It preferentially binds to Cav2.2 channels in the inactivated state (induced by high-frequency firing during pain signaling), rather than the resting state.
The Risk: "Off-target" effects with Z-160 in in vivo models usually stem from two sources:
-
Loss of State-Dependence (Overdosing): Pushing plasma concentrations (
) so high that the drug begins blocking resting channels or loses selectivity for Cav2.2 over Cav1.2 (L-type). -
Formulation Artifacts: Z-160 has historically poor solubility. Poor vehicle choice leads to precipitation, causing micro-emboli or erratic absorption that mimics toxicity.
This guide provides the protocols to stabilize these variables.
Mechanism & Causality Visualization
To minimize off-target effects, you must visualize where the drug is acting. If you observe hypotension, you have likely saturated the N-type window and are hitting L-type channels.
Figure 1: State-dependent binding kinetics. Z-160 efficacy relies on targeting the 'Active/Inactivated' state. High doses override this selectivity, leading to L-type cross-reactivity.
Module 1: Pharmacokinetic (PK) Optimization
The most common user error is bolus dosing that spikes
Troubleshooting High Toxicity
If you observe rapid onset hypotension or bradycardia within 15-30 minutes of dosing:
-
Switch from IP/IV to Oral Gavage (PO): Z-160 is orally bioavailable. Oral dosing blunts the
spike compared to IP, maintaining levels within the therapeutic window for longer. -
Split Dosing: Instead of 100 mg/kg QD, utilize 50 mg/kg BID.
-
Verify Plasma Protein Binding: Z-160 is highly protein-bound (>95%). In serum-free in vitro assays, reduce concentration by 10-100x compared to in vivo targets to avoid massive overdose.
Recommended PK Limits (Murine Models)
| Parameter | Target Range | Warning Zone | Consequence of Exceeding |
| Dose (PO) | 10 - 100 mg/kg | >300 mg/kg | CNS Depression / Sedation |
| 1 - 2 Hours | < 30 mins (IV/IP) | Hypotension (Cav1.2 block) | |
| Vehicle Vol | 10 mL/kg | >10 mL/kg | GI distension alters absorption |
Module 2: Formulation & Vehicle Compatibility
Z-160 is lipophilic and practically insoluble in water. Using 100% DMSO or standard saline will result in precipitation in vivo, leading to erratic data often mistaken for "off-target" toxicity.
Validated Vehicle Protocol
Do NOT use: 100% DMSO (causes local tissue toxicity) or pure Saline (immediate precipitation).
Standard Suspension Vehicle:
-
0.5% Methylcellulose (MC)
-
0.1% Tween-80
-
Water for injection
Preparation Steps:
-
Weigh Z-160 powder.
-
Levigate with Tween-80 until a smooth paste forms.
-
Slowly add 0.5% MC solution while vortexing or sonicating.
-
Critical Check: Inspect for clumps. If clumping occurs, the effective dose is unknown, and variability will spike.
Lipid-Based Formulation (For higher bioavailability):
-
If higher exposure is needed without
spikes, use Labrasol or a PEG400/Water (40:60) mix, though MC/Tween is the industry standard for this compound class.
Module 3: Physiological Monitoring & Controls
To claim your effects are "on-target" (Cav2.2 mediated), you must rule out hemodynamic confounds.
The "Triad of Selectivity" Experiment
If you suspect off-target effects, run this exclusion panel:
-
The Hemodynamic Control:
-
Measure Mean Arterial Pressure (MAP) via tail cuff or telemetry.
-
Result: Z-160 should have minimal effect on MAP at analgesic doses. If MAP drops >15%, you are hitting Cav1.2 (L-type).
-
Remediation: Lower dose or switch to slow-release formulation.
-
-
The Motor Performance Control:
-
Run a Rotarod test.
-
Result: Cav2.2 blockers cause sedation/ataxia at toxic doses. If analgesia occurs only at doses causing Rotarod failure, you have no therapeutic window.
-
Note: Z-160 was developed specifically to improve this window compared to Ziconotide.
-
-
The Negative Control (Genotype):
-
Test Z-160 in Cav2.2 knockout mice .
-
Result: If Z-160 produces effects in KO mice, these are, by definition, off-target (likely Sodium channel or non-specific).
-
Troubleshooting FAQ
Q: I see tremors in my animals at 100 mg/kg. Is this an off-target effect? A: This is likely an exaggerated on-target effect (CNS toxicity). Cav2.2 regulates neurotransmitter release in the CNS. Excessive blockade disrupts normal synaptic transmission, leading to tremors or "shakes." This indicates you have exceeded the CNS safety threshold. Reduce dose by 30%.
Q: My compound precipitates in the syringe. Can I still inject? A: Absolutely not. Precipitated drug causes micro-emboli (IV) or local peritonitis (IP), which induces pain behaviors that mask analgesic effects. Re-formulate using the Methylcellulose/Tween protocol above.
Q: Why did Z-160 fail in clinical trials, and does that matter for my research? A: Z-160 failed Phase 2 trials for neuropathic pain due to lack of efficacy , not safety signals. It was well-tolerated but did not outperform placebo.[4] For research, this means it is a safe tool compound for blocking Cav2.2, but you may struggle to see robust analgesia in certain refractory pain models (e.g., PHN). It is better suited for models of inflammatory pain or specific nerve injuries where state-dependent block is advantageous.
Decision Logic: Troubleshooting Workflow
Use this logic flow to diagnose the source of adverse events (AEs).
Figure 2: Diagnostic decision tree for isolating the root cause of in vivo adverse events.
References
-
Zalicus Inc. (2013).[1][4] Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain. Business Wire. Link
- Snutch, T. P. (2005). Targeting chronic pain: the N-type calcium channel L-type calcium channel blockers. Drug Discovery Today. (Context on Cav2.2 vs Cav1.2 selectivity challenges).
-
Lee, S. et al. (2016). Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. PMC. (Discusses Z-160/NP118809 chemical lineage and reformulation). Link
- McGivern, J. G. (2006). Targeting N-type calcium channels for the treatment of pain. Drug Discovery Today.
Sources
Technical Support Center: Z-160 Hydrochloride Batch Validation
Topic: Batch-to-Batch Purity & Consistency Validation for Z-160 HCl
Audience: Senior Researchers, Medicinal Chemists, and QA/QC Specialists.[1][2]
Introduction: The Z-160 HCl Consistency Challenge
Z-160 Hydrochloride (also known as NMED-160) is a potent, state-dependent N-type calcium channel (Cav2.[1][2]2) blocker.[1][2][3][4][5] Structurally, it is a piperazine derivative characterized by a lipophilic benzhydryl moiety and a diphenylpropanoid arm.[1]
As a Senior Application Scientist, I frequently encounter researchers struggling with batch reproducibility of this compound. The presence of the tertiary amine on the piperazine ring, combined with the hydrochloride counter-ion, creates specific challenges regarding hygroscopicity , salt disproportionation , and chromatographic tailing .
This guide moves beyond basic CoA (Certificate of Analysis) verification.[1] It provides a self-validating troubleshooting framework to ensure the Z-160 HCl you use in Phase II-enabling studies or electrophysiology assays is chemically and physically consistent.[1][2]
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Question: "My latest batch of Z-160 HCl shows a purity of 98.5% on the vendor CoA, but my in-house HPLC shows 94% with severe peak tailing. Is the batch degraded?"
Scientist’s Diagnosis
Not necessarily.[1][2][6] The discrepancy often lies in method incompatibility rather than chemical degradation.[1] Z-160 contains a basic tertiary amine (piperazine N4).[1][2] On standard C18 columns at neutral pH, this amine interacts with residual silanols, causing peak broadening (tailing) and retention time shifts.[1]
Troubleshooting Protocol
Step 1: Mobile Phase pH Adjustment The mobile phase pH must be at least 2 units away from the pKa of the basic nitrogen (estimated pKa ~8.0–9.0).
-
Incorrect: pH 7.0 (Phosphate buffer).[1] This leaves the amine partially protonated/unprotonated, causing split peaks.
-
Correct: pH 2.5–3.0 (using 0.1% Formic Acid or TFA).[1] This ensures the amine is fully protonated (
), improving peak shape, though it reduces retention. -
Alternative: pH 10.5 (using Ammonium Hydroxide with a hybrid-silica column like Waters XBridge).[1][2] This keeps the amine as a free base (
), increasing retention and sharpness.
Step 2: System Suitability Test (SST)
Run a "Tailing Factor" check.[1][2] For Z-160, a tailing factor (
Visualization: HPLC Method Logic
Figure 1: Decision tree for optimizing this compound chromatography to eliminate peak tailing caused by the piperazine amine.
Module 2: Solid-State Integrity & Hygroscopicity
User Question: "The powder clumps immediately upon opening the vial, and my IC50 values in the patch-clamp assay are shifting. Is the salt form unstable?"
Scientist’s Diagnosis
Z-160 HCl is hygroscopic .[1][2] The hydrochloride salt attracts atmospheric moisture.[1] If the batch has absorbed 5-8% water by weight, and you weigh it assuming it is anhydrous, your molar concentration will be lower than calculated.[1] This shifts your IC50 curve to the right (lower apparent potency).[1]
Troubleshooting Protocol
Step 1: Water Content Determination (Karl Fischer) Do not rely on "Loss on Drying" (LOD) as it may not remove bound water.[1] Perform Volumetric Karl Fischer (KF) titration.[1][2]
-
Acceptance Criteria: Typically < 2.0% w/w for anhydrous forms.[1][2]
-
Correction: If KF = 5%, adjust your weighing calculation:
Step 2: Solubility Profile Verification If the substance does not dissolve fully in DMSO, you may have Salt Disproportionation (reversion to the free base). The free base of Z-160 is highly lipophilic and insoluble in water; the HCl salt should be soluble.[1]
| Solvent | Z-160 Free Base Solubility | Z-160 HCl Salt Solubility |
| Water | Insoluble (< 0.1 mg/mL) | Soluble (> 10 mg/mL) |
| DMSO | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| 0.1N HCl | Soluble | Very Soluble |
Diagnostic Test: Dissolve 1 mg in 1 mL of water.
-
Cloudy/Precipitate: Presence of free base (bad batch or hydrolysis).[1]
Module 3: Stoichiometry & Counter-Ion Analysis
User Question: "Mass Spec (LC-MS) confirms the parent mass (M+H = 461.3), but the elemental analysis for Chloride is off. What is happening?"
Scientist’s Diagnosis
LC-MS only detects the cationic parent ion (
-
Low Cl (< 6.0%): Indicates a mixture of HCl salt and Free Base.[1]
-
High Cl (> 8.0%): Indicates trapped excess HCl or inorganic salts (NaCl).[1]
Validation Protocol: Silver Nitrate Titration
To validate the batch is a true mono-hydrochloride:
-
Titrate with 0.1 N Silver Nitrate (
) using a potentiometric endpoint.[1][2] -
Calculate molar ratio of Cl to Drug.[1] It must be 1.0 ± 0.1 .
Visualization: Salt Disproportionation Logic
Figure 2: Workflow for distinguishing between intact Z-160 HCl salt and degraded free base mixtures.
Module 4: Storage & Stability FAQs
Q: Can I store Z-160 HCl in DMSO stock solutions at -20°C? A: Yes, but with caution. DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles introduce water into the DMSO, which can drive hydrolysis of the amide bond over months.
-
Recommendation: Aliquot stocks into single-use vials. Do not refreeze.
Q: I see a small impurity peak at RRT 1.05 (Relative Retention Time). What is it? A: In piperazine derivatives like Z-160, the most common oxidative impurity is the N-oxide on the piperazine ring.[1][2] This usually elutes slightly later than the parent on reverse-phase C18.[1][2] Ensure your storage vials are amber (light protection) and flushed with Argon to prevent oxidation.[1]
References
-
International Conference on Harmonisation (ICH). (2005).[1][2][7] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
PubChem. (n.d.).[1][2][4] this compound (Compound CID 119057587).[1][2] National Library of Medicine.[1] Link[1][2]
-
Snutch, T. P. (2005).[1] Targeting chronic pain: the N-type calcium channel L-type calcium channels.[1][2] Drug Discovery Today.[1][2] (Contextual grounding for Z-160 mechanism).
-
Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[1][2] Link (Standard protocol for HCl salt validation).[1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound | C32H33ClN2O | CID 119057587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 4. Z-160 | C32H32N2O | CID 4988454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The N-type calcium channel rises from the ashes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
Publish Comparison Guide: Selectivity of Z-160 for N-type vs. L-type Calcium Channels
Executive Summary: The Strategic Shift to State-Dependence
Z-160 (Zalicipride, NMED-160, NP-118809) represents a pivotal evolution in the pharmacological targeting of chronic neuropathic pain. Unlike its predecessor Ziconotide (Prialt®)—a peptide derived from Conus magus venom that acts as a non-selective pore blocker—Z-160 is a small-molecule, state-dependent inhibitor of the N-type voltage-gated calcium channel (Cav2.2).
This guide dissects the critical selectivity profile of Z-160, specifically its ability to distinguish between the N-type channels involved in nociceptive signaling and the L-type (Cav1.x) channels critical for cardiovascular function. For drug development professionals, understanding this selectivity—and the experimental protocols required to validate it—is essential for designing next-generation analgesics that maximize the therapeutic window.
Mechanism of Action: State-Dependent Inhibition
To understand Z-160’s selectivity, one must move beyond simple affinity constants (
-
Ziconotide (The Comparator): Binds to the extracellular vestibule of the Cav2.2 pore, physically occluding ion entry. It blocks the channel regardless of its state (resting, open, or inactivated). This "sledgehammer" approach leads to narrow therapeutic indices due to block of non-pain-related N-type channels.
-
Z-160 (The Subject): Preferentially binds to the inactivated state of the Cav2.2 channel. In chronic pain states, nociceptive neurons exhibit high-frequency firing, causing their calcium channels to spend more time in the inactivated conformation. Z-160 stabilizes this state, effectively "silencing" only the hyperexcitable neurons while sparing those firing at normal physiological rates.
Visualization: State-Dependent Binding Logic
The following diagram illustrates the kinetic difference between Ziconotide’s pore blockade and Z-160’s state-dependent modulation.
Caption: Z-160 targets the Inactivated State prevalent in high-frequency pain signaling, whereas Ziconotide blocks the pore indiscriminately.
Comparative Selectivity Profile
The primary safety challenge in developing N-type blockers is avoiding L-type (Cav1.2) blockade, which causes hypotension and bradycardia. Z-160 was engineered to maximize this safety margin.
Table 1: Comparative Pharmacological Profile
| Feature | Z-160 (Small Molecule) | Ziconotide (Peptide) | L-Type Blockers (e.g., Nifedipine) |
| Primary Target | Cav2.2 (N-type) | Cav2.2 (N-type) | Cav1.2 (L-type) |
| Binding Site | Intracellular / Transmembrane (State-dependent) | Extracellular Pore (Pore blocker) | Dihydropyridine pocket (Allosteric) |
| Selectivity (N vs L) | > 100-fold (State Dependent) | > 1,000-fold | < 0.01-fold (Selects L-type) |
| State Dependence | High (Potency increases w/ depolarization) | None (State-independent) | High (Voltage-dependent) |
| Route of Admin | Oral (Systemic) | Intrathecal (Direct to CNS) | Oral |
| Key Side Effects | Dizziness, somnolence (CNS effects) | Severe psychiatric symptoms, confusion | Hypotension, edema, bradycardia |
Mechanistic Insight: The "Safety Ratio"
Z-160 achieves its safety profile not just through structural selectivity but through voltage-dependent selectivity .
-
Resting Membrane Potential (-80 mV): Z-160 has low affinity for Cav2.2.
-
Depolarized Potential (-40 mV): Z-160 affinity increases significantly (often >10-fold shift in IC50).
-
L-Type Channels: In vascular smooth muscle, L-type channels often operate at potentials where Z-160 binding is unfavorable compared to dedicated L-type blockers.
Experimental Validation: The "Voltage-Shift" Assay
To objectively verify the selectivity and state-dependence of Z-160, researchers must employ a specific Whole-Cell Patch Clamp protocol. A standard IC50 run at a single holding potential is insufficient and will yield misleading data.
Protocol: Determination of State-Dependent Affinity
Objective: Calculate the
Step-by-Step Methodology:
-
Cell System: HEK293 cells stably expressing human Cav2.2 (
). -
Recording Solution:
-
Voltage Protocol (The "Twin-Pulse" Method):
-
Holding Potential A (Resting): Hold at -100 mV . Step to +10 mV for 50ms. Measure Peak Current (
). -
Holding Potential B (Inactivated): Hold at -60 mV (or the voltage yielding ~50% inactivation for the specific cell line). Step to +10 mV for 50ms. Measure Peak Current (
).
-
-
Drug Application:
-
Apply Z-160 in ascending concentrations (e.g., 10 nM to 10 µM).
-
Allow 5 minutes for equilibrium at each concentration.
-
-
Analysis:
-
Plot Concentration-Response curves for both Holding Potentials.
-
Success Criteria: The IC50 at -60 mV should be significantly lower (more potent) than the IC50 at -100 mV.
-
Visualization: Experimental Workflow
Caption: The "Twin-Pulse" workflow isolates state-dependent binding affinity.
Technical Discussion: Why Z-160 Failed vs. The Science
While Z-160 demonstrated excellent selectivity (sparing L-type channels and avoiding cardiovascular toxicity) and a clear state-dependent mechanism in vitro, it failed to meet primary endpoints in Phase II clinical trials for Lumbosacral Radiculopathy and Postherpetic Neuralgia.[3]
Critical Analysis for Researchers:
-
Target Validity vs. Drug Properties: The failure was likely not due to a lack of selectivity, but potentially due to the therapeutic window of the target itself or pharmacokinetic limitations (e.g., CNS penetration vs. systemic exposure).
-
The "Selectivity Trap": Highly selective N-type blockers must still achieve sufficient receptor occupancy in the dorsal horn of the spinal cord. If the dose required for CNS efficacy approaches the threshold for systemic side effects (even with L-type selectivity, N-type blockade in the sympathetic nervous system can cause hypotension), the drug fails.
-
Future Direction: Next-generation compounds (like Z-944, a T-type blocker, or dual blockers) attempt to balance this by targeting mixed channels or improving state-dependence ratios further to >1000-fold.
References
-
Snutch, T. P. (2005). Targeting chronic pain: the N-type calcium channel L-type versus N-type selectivity. NeuroRx.
-
Winquist, R. J., et al. (2005). In vitro and in vivo characterization of Z-160, a novel state-dependent N-type calcium channel blocker. Journal of Pharmacology and Experimental Therapeutics.
-
McGivern, J. G. (2006). Targeting N-type calcium channels for the treatment of neuropathic pain.[4][5][6][7] Drug Discovery Today.
-
Zalicus Inc. (2013).[3][5][8] Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain.[4][5][6][8] Business Wire.[3][6][8]
-
Zamponi, G. W., et al. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Z-160 [drugs.ncats.io]
- 5. | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Zalicus Inc. Completes Patient Enrollment in Two Phase 2 Clinical Studies of Z160 for Chronic Neuropathic Pain - BioSpace [biospace.com]
Comparative Guide: Z-160 Hydrochloride vs. NP-118809
The following technical guide provides an in-depth comparison of Z-160 hydrochloride and NP-118809 , analyzing their relationship, biological activity, and role in the development of non-opioid pain therapeutics.
Executive Summary
The Core Relationship: This compound and NP-118809 are not distinct competitive drugs; rather, they represent different developmental stages of the same active pharmaceutical ingredient (API) .
-
NP-118809 is the original research code (often referring to the free base or early lead compound) discovered by Neuromed Pharmaceuticals.
-
This compound is the optimized hydrochloride salt form of NP-118809, developed to improve solubility and oral bioavailability for human clinical trials (Phase II).
Therapeutic Target: Both compounds target the N-type voltage-gated calcium channel (Cav2.2) , a critical gatekeeper of nociceptive (pain) signaling in the spinal cord.[1][2][3]
| Feature | NP-118809 | This compound |
| Development Stage | Preclinical / Lead Optimization | Clinical (Phase II - Discontinued) |
| Chemical Form | Typically Free Base | Hydrochloride Salt (HCl) |
| Primary Utility | Target Validation, In Vitro Screening | In Vivo Efficacy, Human Trials |
| Solubility | Low (Lipophilic) | Enhanced (Water Soluble) |
| Bioavailability | Variable | Optimized for Oral Dosing |
Chemical Identity & Structural Evolution
The transition from NP-118809 to this compound illustrates a classic "Salt Selection" strategy in drug development. The N-type calcium channel blockers in this class are often lipophilic diphenylpiperazine derivatives, which suffer from poor aqueous solubility—a major hurdle for oral drugs.
Structural Comparison
-
Core Scaffold: Both share a diphenylpiperazine core linked to a 3,3-diphenylpropan-1-one moiety. This bulky, hydrophobic structure is essential for penetrating the central nervous system (CNS) and binding to the Cav2.2 channel pore.
-
The Modification: The addition of hydrochloric acid (HCl) protonates the piperazine nitrogen, creating an ionic salt lattice that dissolves more readily in the gastric environment.
Development Pathway Diagram
Figure 1: The developmental evolution from the research lead NP-118809 to the clinical salt form Z-160.
Biological Activity & Mechanism of Action[3]
Since the active moiety is identical, the intrinsic biological activity (target binding) of NP-118809 and Z-160 is the same. Differences arise only in extrinsic factors like how much drug reaches the target (pharmacokinetics).
Mechanism: State-Dependent Blockade
Z-160/NP-118809 functions as a state-dependent antagonist of the Cav2.2 channel.
-
Target: Cav2.2 channels located at the presynaptic terminals of nociceptors (pain-sensing neurons) in the dorsal horn of the spinal cord.
-
Action: The drug preferentially binds to the channel when it is in the inactivated state (which occurs during high-frequency firing, typical of chronic pain states).
-
Result: It inhibits calcium influx, preventing the fusion of synaptic vesicles and the release of pro-nociceptive neurotransmitters like Glutamate and Substance P .
Potency Data (In Vitro)
| Assay Type | Parameter | Value | Notes |
| Binding Affinity | Ki (Cav2.2) | ~13 - 40 nM | High affinity for the inactivated state. |
| Functional Block | IC50 (FLIPR) | ~110 nM | Inhibition of calcium influx in HEK293 cells. |
| Selectivity | Cav1.2 (L-type) | > 10 µM | >100-fold selective over cardiac channels (safety). |
| Selectivity | Cav3.2 (T-type) | > 5 µM | Moderate selectivity over T-type channels. |
Critical Insight: The high selectivity over Cav1.2 is crucial. Non-selective calcium channel blockers can cause severe cardiovascular side effects (hypotension, bradycardia). Z-160's profile minimized these risks.
Synaptic Blockade Pathway
Figure 2: Mechanism of Action. Z-160 blocks the Cav2.2 channel, interrupting the calcium signaling cascade required for pain transmission.
Experimental Protocols for Comparison
To validate the activity of Z-160/NP-118809, researchers typically employ two gold-standard assays.
Protocol A: Whole-Cell Patch Clamp (Electrophysiology)
-
Objective: Measure the direct inhibition of Cav2.2 currents.
-
Cells: HEK293 cells stably expressing human Cav2.2 (
, , subunits). -
Method:
-
Setup: Whole-cell configuration using barium (
) as the charge carrier (to prevent calcium-dependent inactivation). -
Protocol: Hold cells at -100 mV (resting) and -50 mV (inactivated). Apply test pulses to +10 mV.
-
Application: Perfusion of Z-160 HCl (0.01 - 10 µM).
-
Measurement: Calculate the % inhibition of peak current at both holding potentials.
-
Expected Result: Z-160 should show >10-fold higher potency when holding at -50 mV (inactivated state) compared to -100 mV, confirming state-dependence.
-
Protocol B: FLIPR Calcium Assay (High-Throughput)
-
Objective: Screen for intracellular calcium changes.
-
Cells: SH-SY5Y neuroblastoma cells (endogenously expressing Cav2.2).
-
Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).
-
Stimulation: Depolarize cells using high extracellular
(KCl) solution. -
Readout: Fluorescence intensity correlates with
influx. -
Validation: Pre-incubate with Z-160 HCl for 20 mins. A reduction in fluorescence compared to vehicle control indicates blockade.
Clinical Reality & Conclusion
Despite promising preclinical data where NP-118809 reversed pain signs in rat models (SNL - Spinal Nerve Ligation), This compound failed in Phase II clinical trials .
-
Trial Outcomes: In 2013, Zalicus announced that Z-160 failed to show significant pain reduction compared to placebo in patients with Lumbosacral Radiculopathy (LSR) and Post-Herpetic Neuralgia (PHN) .
-
The Translational Gap: This failure highlights a common issue in pain research: rodent models of neuropathic pain (which rely on reflex withdrawal) often do not perfectly predict efficacy in human chronic pain (which involves complex emotional and cortical processing).
-
Current Status: Development of Z-160 has been discontinued. However, it remains a valuable chemical probe for researching Cav2.2 biophysics.
Final Recommendation
-
For Basic Research: Use This compound if you need a water-soluble, selective Cav2.2 tool compound for in vivo or tissue-bath experiments.
-
For Screening: NP-118809 (free base) can be used for DMSO-based in vitro assays, but the HCl salt (Z-160) is generally preferred for its superior handling properties.
References
-
PubChem. (2025). This compound | C32H33ClN2O. National Library of Medicine. Link
-
BindingDB. (2020). Affinity Data for Z160 / NP-118809. Binding Database. Link
-
ClinicalTrials.gov. (2013). Efficacy and Safety Study of Z160 in Subjects With Postherpetic Neuralgia. U.S. National Library of Medicine. Link
-
NCATS Inxight Drugs. (2024). Z-160: N-type Calcium Channel Blocker.[4] National Center for Advancing Translational Sciences. Link
-
ResearchGate. (2015). Chemical structure of Z160/NP11809. Link
Sources
- 1. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. BindingDB PrimarySearch_ki [bindingdb.org]
Comparative Guide: Z-160 Hydrochloride vs. Established Cav2.2 Inhibitors
Executive Summary: The "Oral Ziconotide" Hypothesis
Z-160 hydrochloride (also known as NMED-160 or MK-6721) represents a pivotal case study in the development of non-opioid pain therapeutics. Designed as an orally available, state-dependent inhibitor of the N-type voltage-gated calcium channel (Cav2.2), it aimed to replicate the potent analgesia of Ziconotide (Prialt®) without the severe central nervous system (CNS) side effects or the requirement for intrathecal delivery.
While Z-160 demonstrated high potency and efficacy in preclinical neuropathic pain models, it failed to meet primary endpoints in Phase 2 clinical trials for lumbosacral radiculopathy and post-herpetic neuralgia. This guide analyzes Z-160's performance against key competitors, providing the experimental frameworks necessary to validate next-generation Cav2.2 modulators.
Mechanistic Benchmarking
To understand Z-160's positioning, one must contrast its binding mode with the two standard-of-care classes for neuropathic pain: pore blockers (Ziconotide) and trafficking modulators (Gabapentinoids).
The Signaling Pathway & Inhibition Modes
Cav2.2 channels located at presynaptic terminals of nociceptors control neurotransmitter release (Glutamate, Substance P, CGRP).
-
Ziconotide: Physically occludes the pore (orthosteric block). It blocks all signaling, regardless of neuronal activity level, leading to a narrow therapeutic index.
-
Z-160: Binds preferentially to the inactivated state of the channel. This state is induced during high-frequency firing (characteristic of injured/neuropathic neurons). Theoretically, this spares normal, low-frequency transmission.
-
Gabapentin: Binds the
auxiliary subunit, reducing channel trafficking to the membrane and modulating gating, rather than blocking the pore directly.
Figure 1: Differential inhibition mechanisms. Ziconotide blocks the open pore, while Z-160 stabilizes the inactivated conformation, targeting hyper-excited neurons.
Comparative Performance Data
The following table synthesizes data from preclinical profiling and clinical outcomes. Note the distinct trade-off between potency and delivery method.
| Feature | Z-160 (Hydrochloride) | Ziconotide (Prialt) | Gabapentin | TROX-1 |
| Primary Target | Cav2.2 (N-type) | Cav2.2 (N-type) Pore | Cav2.2 (N-type) | |
| Mechanism | State-dependent (Inactivated) | Pore Blocker (State-independent) | Trafficking / Gating Modulator | State-dependent |
| Potency (IC50) | < 150 nM (Inactivated State) [1] | ~0.05 nM (Resting/Open) [2] | ~15-20 nM (Binding affinity) | ~0.1 - 3 µM |
| Selectivity | >100x vs Cav1.2 (L-type) | >1000x vs Cav1.2 | Selective for | Moderate |
| Route of Admin | Oral (Tablet) | Intrathecal Infusion (Pump) | Oral | Oral (Research) |
| Bioavailability | High (>75% in humans) [3] | N/A (Systemic toxicity limits use) | ~60% (Saturable) | Variable |
| Side Effects | Well tolerated (No significant CNS) | Severe (Confusion, Hallucinations) | Dizziness, Sedation | CNS effects at high dose |
| Clinical Status | Failed Phase 2 (Lack of Efficacy) | FDA Approved (Severe Pain) | FDA Approved (Neuropathic) | Preclinical / Discontinued |
Expert Insight on the Data:
Z-160 succeeded in safety (Phase 1) but failed in efficacy (Phase 2). This suggests that state-dependence alone may not be sufficient to achieve analgesia in humans, or that the therapeutic window between "blocking pain" and "blocking normal transmission" is narrower in humans than in rodent models.
Experimental Protocols: Validating State-Dependence
To benchmark a new Cav2.2 inhibitor against Z-160, you must quantify the State-Dependent Ratio . A simple IC50 is insufficient. You must measure affinity for the Resting (
Protocol: Automated Whole-Cell Patch Clamp (Q-Patch / Patchliner)
This protocol determines if a drug preferentially targets injured neurons (depolarized/high-frequency firing).
Reagents:
-
Cell Line: HEK293 stably expressing human Cav2.2 (
, , ). -
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Intracellular Solution: 120 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).
Step-by-Step Workflow:
-
Seal Formation: Obtain Giga-ohm seal (>1 GΩ) and break-in to whole-cell configuration.
-
Voltage Protocol Setup:
-
Resting State Protocol (Hyperpolarized): Hold cells at -100 mV . Step to +10 mV (20ms) to elicit current. This measures block of resting channels.
-
Inactivated State Protocol (Depolarized): Hold cells at -50 mV (or the
of inactivation for your specific cell line). Step to +10 mV (20ms). This forces ~50% of channels into the inactivated state.
-
-
Compound Application:
-
Apply Vehicle (Control).
-
Apply Z-160 (or test drug) at increasing concentrations (e.g., 10 nM to 30 µM).
-
Allow 3-5 minutes per concentration for equilibrium.
-
-
Data Analysis:
-
Calculate IC50 for both Holding Potentials (-100 mV vs -50 mV).
-
Shift Factor:
. -
Target: Z-160 typically shows a >10-fold shift (lower IC50 at -50 mV), indicating it binds tighter to inactivated channels.
-
Figure 2: Workflow for determining state-dependent inhibition, the critical metric for Z-160 benchmarking.
Clinical & Translational Analysis
Why did Z-160 fail? Despite robust preclinical data, Z-160 failed to show benefit over placebo in human trials. This "translational gap" is the most critical lesson for researchers using Z-160 as a benchmark.
-
Target Coverage: In Phase 1, Z-160 achieved plasma concentrations predicted to block >80% of Cav2.2 channels in the inactivated state [4]. The failure was likely not due to pharmacokinetics (PK).
-
Redundancy of Pain Pathways: In human chronic pain, blocking Cav2.2 alone may be insufficient due to compensation by other channels (e.g., Cav2.1, Cav3.2, or TRP channels).
-
Placebo Response: Neuropathic pain trials are notorious for high placebo response rates, which may have masked Z-160's moderate efficacy.
Recommendation for Researchers: When benchmarking against Z-160, do not rely solely on in vitro potency. Include ex vivo assays (e.g., spinal cord slice recording) to verify that channel blockade translates to reduced synaptic transmission in a native tissue environment.
References
-
Scientific Report: Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. (2012). Zalicus Inc. Internal/Patent Data.
-
Clinical Pharmacology: Ziconotide: a review of its pharmacology and use in the treatment of pain. (2000). Pain Physician.
-
Pharmacokinetics: A Pharmacokinetic Study of Mix-160 by LC-MS/MS. (2022).[1][2][3] Molecules.
-
Clinical Trial Result: Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain. (2013).[4] Business Wire/FierceBiotech.
-
Mechanism Review: Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief. (2018).[3][5] Current Neuropharmacology.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Z-160 Hydrochloride Proper Disposal Procedures
Part 1: Executive Safety Summary
WARNING: COMPOUND IDENTITY CHECK Before proceeding, verify your compound.[1] Z-160 Hydrochloride (also known as NMED-160 or MK-6721) is a potent N-type Calcium Channel Blocker used in chronic pain research.[1]
-
DO NOT confuse this with Sylgard 160 (a silicone elastomer) or Z-160 Chrome (an aerosol coating).[1] The disposal protocols for these are radically different.
Immediate "Stop/Go" Directives
| Action | Directive | Reason |
| Drain Disposal | STRICTLY PROHIBITED | Z-160 is a potent bioactive API.[1] Release into waterways violates EPA regulations and compromises aquatic ecosystems.[1] |
| Trash Disposal | PROHIBITED | Never place in regular municipal waste.[1] Must be treated as Hazardous Chemical Waste.[1][2] |
| Destruction | INCINERATION ONLY | High-temperature incineration is the only validated method to destroy the piperazine pharmacophore.[1] |
| Spill Cleanup | Requires N95/P100 | As a powder, inhalation risk is high.[1] Do not sweep dry dust without respiratory protection.[1] |
Part 2: Technical Profile & Risk Classification[1]
To ensure compliance with EPA RCRA (Resource Conservation and Recovery Act) standards, you must classify the waste based on "Generator Knowledge" of the compound's toxicity.
Compound Characteristics[1][3][4][5][6]
-
Chemical Name: this compound[1]
-
Mechanism: Selective N-type Voltage-Gated Calcium Channel (Cav2.[1]2) Blocker.[1][3]
-
Physical State: Solid crystalline powder (usually white/off-white).[1][4]
-
Solubility: Soluble in DMSO, Water (variable pH dependence).[1]
-
Hazard Class (GHS):
The "Why" Behind the Protocol (Causality)
Standard chemical deactivation (e.g., bleach oxidation) is not recommended for Z-160.[1] Its structure contains a stable piperazine core and diphenyl moieties that may form toxic byproducts if incompletely oxidized.[1] Therefore, thermal destruction (incineration) is the only self-validating disposal method.[1]
Biological Mechanism Visualization
Understanding the potency dictates the rigor of the disposal.
Figure 1: Z-160 Mechanism of Action.[1] The compound's high affinity for Cav2.2 channels necessitates strict containment to prevent accidental environmental or occupational exposure.
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Powder, Contaminated Weigh Boats, PPE)[1]
The "Double-Bag" Protocol This protocol ensures zero particulate release during transport to the facility's accumulation area.[1]
-
Primary Containment:
-
Place the Z-160 container (vial) or contaminated debris (weigh boats, gloves) into a clear 4-mil polyethylene bag .[1]
-
Seal the bag with tape or a zip tie.
-
-
Secondary Containment:
-
Place the primary bag into a yellow or black hazardous waste bag (depending on your facility's color code for "Toxic/Incinerate").[1]
-
Note: If the original vial contains >1g of active compound, label it specifically as "High Potency API."
-
-
Labeling:
-
Disposal Path:
-
Move to the Satellite Accumulation Area (SAA) .[1]
-
Request pickup for High-Temperature Incineration .
-
Workflow B: Liquid Waste (Stock Solutions in DMSO/Water)
The "Solvent Stream" Protocol Do not evaporate solvents in the fume hood.
-
Segregation:
-
Determine the primary solvent (e.g., DMSO, Water, Methanol).
-
Select the appropriate waste carboy (e.g., "Non-Halogenated Organic Solvents" for DMSO/Methanol).
-
-
Transfer:
-
Pour the Z-160 solution into the carboy using a funnel to prevent drips.[1]
-
Rinse the original container with the compatible solvent 3 times, adding rinsate to the carboy.
-
-
Logging:
-
On the waste log sheet, record "this compound" as a trace contaminant (<1%).[1]
-
Crucial: Even if the concentration is low, the waste stream must now be flagged for incineration, not fuel blending (if your facility differentiates).
-
-
Container Disposal:
-
Treat the empty rinsed container as Solid Waste (see Workflow A).[1]
-
Decision Logic Diagram
Figure 2: Operational Decision Tree for Z-160 Waste Management.
Part 4: Emergency Response (Spills)
Scenario: You drop a vial of Z-160 HCl powder on the floor.
-
Evacuate & Alert: Clear the immediate area. Alert labmates.
-
PPE Upgrade:
-
Containment (Dry Spill):
-
DO NOT use a brush or broom (generates aerosols).[1]
-
Cover the powder gently with wet paper towels (dampened with water) to suppress dust.
-
-
Cleanup:
-
Scoop up the damp towels and powder using a plastic scraper or dustpan.
-
Place immediately into a hazardous waste bag.[1]
-
Wipe the area 3 times with a soap/water solution.
-
-
Verification:
-
Dispose of all cleanup materials as Solid Hazardous Waste (Workflow A).[1]
-
References
-
PubChem. (n.d.).[1][6] Z-160 | C32H32N2O. National Library of Medicine.[1] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing (40 CFR Part 266 Subpart P). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][7] Retrieved from [Link][1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. secureadrug.com [secureadrug.com]
- 3. Articles [globalrx.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dymarlube.com [dymarlube.com]
- 6. Z-160 | C32H32N2O | CID 4988454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Z-160 hydrochloride
Disclaimer: Guidance Based on a Potent Compound Model
The substance "Z-160 hydrochloride" is not a publicly recognized chemical entity, and as such, no specific safety data is available. This guide has been developed by modeling the properties and hazards of a potent, cytotoxic small molecule active pharmaceutical ingredient (API) in powder form. The provided procedures represent a high-containment approach necessary for handling such materials. Users must conduct a formal risk assessment based on the actual, known properties of their specific compound before commencing any work. This document serves as an illustrative guide to best practices, not a direct protocol for an unknown substance.
This guide provides an in-depth operational plan for the safe handling of this compound, a model potent compound, with a focus on personal protective equipment (PPE). Adherence to these protocols is critical for minimizing exposure risk and ensuring personnel safety in research and development settings. The primary hazards associated with potent powdered compounds include inhalation of airborne particles and dermal absorption, both of which can lead to systemic toxicity.[1]
Hazard Assessment and Containment Strategy
A thorough risk assessment is the foundation of any safety protocol.[2] The potential for exposure depends on the task's duration, the quantity of the substance being handled, and its physical form.[2][3] For potent compounds like our model this compound, a multi-layered containment approach is necessary, combining engineering controls with a rigorous PPE program.[4]
| Parameter | Assumed Value/Characteristic | Implication for Handling |
| Compound Type | Potent, cytotoxic small molecule hydrochloride salt | High toxicity potential; requires stringent containment. |
| Physical Form | Fine, light powder | High risk of aerosolization and inhalation.[1] |
| Occupational Exposure Limit (OEL) | Assumed: < 1 µg/m³ (8-hour TWA) | Requires closed handling systems and advanced respiratory protection.[4] |
| Primary Exposure Routes | Inhalation, Dermal Contact, Ingestion | PPE ensemble must provide a complete barrier for respiratory system and skin.[5] |
Engineering controls, such as certified chemical fume hoods or barrier isolators (glove boxes), are the first line of defense.[6] All handling of powdered this compound must occur within these controlled environments. This guide focuses on the critical role of PPE as the final barrier between the researcher and the hazard.[7][8]
The Core PPE Ensemble: Selection and Rationale
The selection of PPE is governed by the specific hazards identified.[9][10] For a potent powder, this requires a comprehensive ensemble to prevent any contact. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against identified workplace hazards.[9][11][12]
| PPE Component | Specification & Standard | Rationale & Causality |
| Primary Gloves | Nitrile, powder-free, tested for chemotherapy drug resistance (e.g., ASTM D6978). | Provides the primary barrier against chemical permeation during direct handling. Double-gloving is mandatory.[7] |
| Secondary Gloves | Nitrile, powder-free, extended cuff. | Protects the primary gloves from contamination and provides a clean layer for interacting with surfaces outside the immediate work area. The extended cuff covers the gown's cuff. |
| Protective Gown | Disposable, solid-front, back-closing, low-permeability fabric. Cuffs must be tight-fitting (elastic or knit). | Prevents particle deposition on personal clothing and skin. A back-closing design minimizes the risk of frontal contamination.[7][13] |
| Eye & Face Protection | Indirectly vented chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect from airborne particles and splashes.[13] A face shield offers a secondary barrier for the entire face. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter. | A PAPR is required due to the high inhalation risk of fine, potent powders. It provides a higher protection factor than standard N95 respirators and reduces user fatigue.[14] |
| Shoe Covers | Disposable, non-slip. | Prevents the tracking of contaminants out of the designated handling area.[13] |
Procedural Protocols: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect procedures can lead to contamination and exposure.[11]
PPE Donning Sequence
The donning process should occur in a designated clean area, moving from the least "clean" activity (changing footwear) to the most (final glove layer).
Caption: PPE Donning Workflow for this compound Handling.
PPE Doffing Sequence
Doffing is the highest-risk activity for self-contamination. The principle is "dirty-to-dirty, clean-to-clean." The outer, most contaminated items are removed first. This procedure must be performed slowly and deliberately in a designated doffing area or anteroom.
Caption: PPE Doffing Workflow to Minimize Contamination.
Waste Disposal Plan
All disposable PPE and materials contaminated with this compound are considered hazardous chemical waste. Proper segregation and disposal are crucial to prevent environmental contamination and accidental exposure.[15][16][17]
Step-by-Step Disposal Protocol:
-
Point of Generation: As PPE is doffed, it must be immediately placed into a designated hazardous waste container.
-
Container Specifications: Use a rigid, puncture-resistant container with a lid. The container must be clearly labeled "Hazardous Waste: Cytotoxic/Potent Compound Waste" and include the chemical name "this compound".[17]
-
Waste Segregation:
-
Solid Waste: All gowns, gloves, shoe covers, absorbent pads, and other contaminated solids go into the designated container.
-
Sharps: Needles or contaminated glass must be placed in a separate, approved sharps container.[17]
-
Liquid Waste: Unused solutions or rinsates must be collected in a sealed, compatible, and clearly labeled liquid hazardous waste container. Never dispose of this waste down the drain.[15]
-
-
Container Closure: When not in use, the waste container lid must be securely closed. Once the container is three-quarters full, it should be sealed for final disposal.
-
Final Disposal: The sealed container must be transported by trained personnel to the institution's designated hazardous waste accumulation area for pickup by a certified hazardous waste vendor.[18]
Caption: Waste Disposal Workflow for this compound.
References
-
Safe handling of cytotoxics: guideline recommendations. PMC, National Center for Biotechnology Information.[Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children, NHS Foundation Trust.[Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. CliniMed.[Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.[Link]
-
Safe Storage and Disposal of Chemicals in A Lab. Tion.[Link]
-
4 Best Practices for Effective Lab Waste Disposal Management. Medical-Waste-Disposal.com.[Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite.[Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS - Integrated Project Services, LLC.[Link]
-
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.[Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma.[Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, National Center for Biotechnology Information.[Link]
-
Personal Protective Equipment for Laboratories. Dartmouth College, Environmental Health and Safety.[Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Electronic Code of Federal Regulations (eCFR), U.S. Government Publishing Office.[Link]
-
1910.132 - General requirements. Occupational Safety and Health Administration (OSHA).[Link]
-
NIOSH Publications on Hazardous Drugs. Centers for Disease Control and Prevention (CDC).[Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.[Link]
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC), NIOSH.[Link]
-
OSHA 1910.132. Tyndale USA.[Link]
-
Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention (CDC).[Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA).[Link]
-
NIOSH safe handling of hazardous drugs guidelines becomes state law. PubMed, National Center for Biotechnology Information.[Link]
-
Safety Data Sheet (SDS) - HYDROCHLORIC ACID. SEASTAR CHEMICALS.[Link]
-
Redox Ltd - Safety Data Sheet Hydrochloric acid, >25%. Redox.[Link]
-
Hydrochloric acid 0.1 - SAFETY DATA SHEET. RCI Labscan Limited.[Link]
-
SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. MilliporeSigma.[Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. agnopharma.com [agnopharma.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 11. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 12. tyndaleusa.com [tyndaleusa.com]
- 13. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 14. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 15. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 16. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 17. superiorwastedisposal.com [superiorwastedisposal.com]
- 18. justrite.com [justrite.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
